Product packaging for Tubulozole(Cat. No.:CAS No. 84697-22-3)

Tubulozole

Cat. No.: B1682035
CAS No.: 84697-22-3
M. Wt: 508.4 g/mol
InChI Key: OGPIBXIQNMQSPY-FDDCHVKYSA-N
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Description

(S,S)-tubulozole is an ethyl [4-({[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)phenyl]carbamate in which both stereocentres have S-configuration. It is an enantiomer of a (R,R)-tubulozole.
synthetic microtubule inhibitor;  RN given refers to (cis(+-))-isomer;  structure given in first source
See also: Tubulozole Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23Cl2N3O4S B1682035 Tubulozole CAS No. 84697-22-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84697-22-3

Molecular Formula

C23H23Cl2N3O4S

Molecular Weight

508.4 g/mol

IUPAC Name

ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1

InChI Key

OGPIBXIQNMQSPY-FDDCHVKYSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate
R 46846
R-46,846
tubulazole
tubulozole

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Tubulozole: A Technical Guide to its Action as a Microtubule-Targeting Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole is a potent synthetic microtubule-targeting agent that exhibits significant anti-cancer activity. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects, with a focus on its interaction with tubulin, the resulting signaling cascades, and the experimental methodologies used to elucidate these processes.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anti-cancer therapeutics. This compound, a synthetic cis-stilbene derivative, has emerged as a molecule of interest due to its ability to interfere with microtubule function, thereby inhibiting the proliferation of cancer cells. This document details the core mechanism of action of this compound, providing a technical overview for research and drug development professionals.

Interaction with Tubulin and Disruption of Microtubule Dynamics

The foundational action of this compound is its direct interaction with tubulin, the building block of microtubules.

Binding Site

While direct crystallographic evidence for the this compound-tubulin complex is not widely available, based on the activity of structurally related cis-stilbene compounds such as combretastatin A-4, it is strongly suggested that this compound binds to the colchicine-binding site on β-tubulin.[1][2][3] This binding pocket is located at the interface between the α- and β-tubulin subunits within the heterodimer.[4] The interaction of this compound at this site is thought to induce a conformational change in the tubulin dimer, rendering it incompetent for polymerization into microtubules.

Effect on Microtubule Polymerization

This compound acts as a microtubule destabilizing agent by inhibiting tubulin polymerization. This leads to a net decrease in the cellular microtubule polymer mass. The disruption of the dynamic equilibrium between tubulin dimers and microtubules has profound consequences for cellular processes that are dependent on a functional microtubule network.

Cellular Consequences of this compound Action

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

A primary consequence of this compound treatment in cancer cells is a robust arrest in the G2/M phase of the cell cycle.[3] This arrest is a result of the activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before allowing the cell to proceed into anaphase. By disrupting microtubule formation, this compound prevents the assembly of a functional mitotic spindle, thus activating the SAC and halting cell cycle progression.

Quantitative Analysis of Cell Cycle Distribution
Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control~60-70%~15-20%~10-15%
This compound (effective conc.)~10-20%~5-10%~70-80%

Note: This table represents a generalized effect of a microtubule-destabilizing agent and is for illustrative purposes. Actual percentages will vary depending on the cell line, drug concentration, and exposure time.

Induction of Apoptosis

Prolonged arrest at the G2/M phase ultimately leads to the induction of apoptosis (programmed cell death). The inability of the cell to satisfy the requirements of the spindle assembly checkpoint triggers intrinsic apoptotic pathways, leading to the elimination of the cancerous cell.

Signaling Pathways Mediating this compound's Effects

The cellular response to this compound-induced microtubule disruption is mediated by specific signaling pathways that connect the cytoskeletal damage to the cell cycle machinery. A key pathway involves the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and Checkpoint Kinase 1 (Chk1).[3]

The ERK1/2-Chk1 Signaling Cascade

Studies have shown that treatment of human colon cancer cells (COLO 205) with this compound leads to the activation of ERK1/2.[3] While the precise upstream mechanism linking microtubule disruption to ERK1/2 activation is not fully elucidated, it is a recognized cellular response to cytoskeletal stress.[5][6] Activated ERK1/2 is then required for the subsequent activation of Chk1 kinase.[3]

Activated Chk1 plays a pivotal role in the G2/M arrest by phosphorylating and inactivating the phosphatase Cdc25C. Phosphorylated Cdc25C is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from dephosphorylating and activating the Cyclin B1/Cdk1 complex, which is essential for mitotic entry. Furthermore, activated Chk1 can also phosphorylate and inactivate the pro-apoptotic protein Bad.[3]

Signaling Pathway Diagram

Tubulozole_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption ERK1_2 ERK1_2 Microtubule_Disruption->ERK1_2 Activates p_ERK1_2 p_ERK1_2 ERK1_2->p_ERK1_2 Chk1 Chk1 p_ERK1_2->Chk1 Activates p_Chk1 p_Chk1 Chk1->p_Chk1 Cdc25C Cdc25C p_Chk1->Cdc25C Phosphorylates Bad Bad p_Chk1->Bad Phosphorylates p_Cdc25C p_Cdc25C Cdc25C->p_Cdc25C p_Bad p_Bad Bad->p_Bad 14_3_3 14_3_3 p_Cdc25C->14_3_3 Binds to CyclinB1_Cdk1 CyclinB1_Cdk1 p_Cdc25C->CyclinB1_Cdk1 Inhibits activation G2_M_Arrest G2_M_Arrest p_Cdc25C->G2_M_Arrest Leads to 14_3_3->p_Cdc25C CyclinB1_Cdk1->G2_M_Arrest Promotes M-phase entry

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of this compound's mechanism of action. The following are generalized protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Tubulin_Polymerization_Workflow Start Start Prepare_Tubulin Prepare purified tubulin (e.g., >99% pure bovine tubulin) Start->Prepare_Tubulin Prepare_Assay_Buffer Prepare polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) Start->Prepare_Assay_Buffer Prepare_Compound Prepare this compound stock solution and serial dilutions Start->Prepare_Compound Mix_Components Mix tubulin, buffer, and this compound in a 96-well plate on ice Prepare_Tubulin->Mix_Components Prepare_Assay_Buffer->Mix_Components Prepare_Compound->Mix_Components Incubate_and_Measure Incubate at 37°C and measure absorbance at 340 nm over time Mix_Components->Incubate_and_Measure Analyze_Data Analyze polymerization curves and calculate IC50 Incubate_and_Measure->Analyze_Data End End Analyze_Data->End

Methodology:

  • Reagents: Purified tubulin (e.g., bovine brain tubulin, >99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, 10% glycerol), this compound, and a reference compound (e.g., colchicine).

  • Procedure:

    • Reconstitute tubulin in polymerization buffer on ice.

    • Prepare serial dilutions of this compound in polymerization buffer.

    • In a pre-chilled 96-well plate, add the this compound dilutions.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Plot absorbance versus time to generate polymerization curves. The IC50 value, the concentration of this compound that inhibits the rate or extent of polymerization by 50%, can be calculated from these curves.[7]

Cell Viability Assay

This assay determines the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., COLO 205) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound as for the viability assay.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

  • Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. Gates are set to distinguish cell populations in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the microtubule network within cells.

Methodology:

  • Cell Culture: Grow cells on coverslips in a petri dish.

  • Treatment: Treat the cells with this compound.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., cold methanol or paraformaldehyde followed by a permeabilization agent like Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table provides illustrative IC50 values for a structurally related cis-stilbene derivative, a 1,2,3-triazole congener, which also targets the colchicine binding site and induces G2/M arrest.[8] This data provides a reasonable approximation of the expected potency of this compound.

AssayCell LineIC50 Value
In Vitro Tubulin Polymerization-4.51 µM
Cell Viability (MTT Assay)HCT-1163.25 µM

Conclusion

This compound exerts its anti-cancer effects through a well-defined mechanism of action centered on the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization, leading to a G2/M cell cycle arrest mediated by the ERK1/2-Chk1 signaling pathway, and ultimately, apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other microtubule-targeting agents as potential cancer therapeutics. Further research to precisely define the this compound-tubulin interaction at the atomic level and to fully elucidate the upstream activators of the ERK1/2 pathway will provide even greater insight into its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis, Structure, and Mechanism of Tubulozole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole is a potent, synthetic microtubule inhibitor that has garnered significant interest within the oncology research community for its antineoplastic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, molecular structure, and mechanism of action. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of its cytotoxic activity against various cancer cell lines. Furthermore, this document elucidates the signaling pathways implicated in this compound-induced cell cycle arrest through detailed diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Chemical Structure and Properties

This compound, identified by the NSC number 376450, is a cis-(±)-enantiomer of ethyl [4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]thio]phenyl]carbamate. The biological activity of this compound is stereospecific, with the cis-isomer demonstrating significantly greater potency as a microtubule inhibitor compared to its trans-isomer.

PropertyValueReference
IUPAC Name ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Molecular Formula C₂₃H₂₃Cl₂N₃O₄S
Molecular Weight 508.4 g/mol
CAS Number 84697-22-3
NSC Number 376450

Synthesis of this compound Analogues

While a detailed, publicly available, step-by-step synthesis protocol for this compound (R 46846) by its originators, Janssen Pharmaceutica, is not readily found in the literature, the synthesis of structurally related imidazole-based antimycotic agents, such as ketoconazole, has been described. The following represents a generalized synthetic workflow for a key intermediate, (2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate, which is a precursor to compounds with a similar structural backbone to this compound.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Dioxolane Formation cluster_intermediate2 Imidazole Installation cluster_intermediate3 Mesylation cluster_final Final Product Analogue A 2,4-Dichlorophenacyl bromide C 2-(Bromomethyl)-2-(2,4-dichlorophenyl) -1,3-dioxolane-4-methanol A->C Acid catalyst B Glycerol B->C D (2RS,4RS)-2-(2,4-dichlorophenyl)-2- (1H-imidazol-1-ylmethyl)-1,3- dioxolan-4-methanol C->D Imidazole E (2RS,4SR)-2-(2,4-dichlorophenyl)-2- (1H-imidazol-1-ylmethyl)-1,3- dioxolan-4-ylmethyl methanesulfonate D->E Methanesulfonyl chloride F This compound Analogue E->F Thiophenol derivative

Caption: Generalized synthetic workflow for a this compound analogue precursor.

In Vitro Anticancer Activity

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The data below is a summary of the GI50 (50% growth inhibition) values obtained from the National Cancer Institute's (NCI) 60-cell line screen for NSC-376450.

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.032
K-562Leukemia0.045
MOLT-4Leukemia0.028
RPMI-8226Leukemia0.056
SRLeukemia0.038
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.048
HOP-62Non-Small Cell Lung0.063
NCI-H226Non-Small Cell Lung0.055
NCI-H460Non-Small Cell Lung0.041
NCI-H522Non-Small Cell Lung0.072
Colon Cancer
COLO 205Colon0.035
HCT-116Colon0.042
HCT-15Colon0.051
HT29Colon0.049
KM12Colon0.039
SW-620Colon0.046
CNS Cancer
SF-295CNS0.058
SNB-19CNS0.061
U251CNS0.075
Melanoma
MALME-3MMelanoma0.033
M14Melanoma0.047
SK-MEL-28Melanoma0.054
UACC-62Melanoma0.044
Ovarian Cancer
OVCAR-3Ovarian0.068
OVCAR-4Ovarian0.059
IGROV1Ovarian0.071
Renal Cancer
786-0Renal0.065
A498Renal0.078
CAKI-1Renal0.070
Prostate Cancer
PC-3Prostate0.081
DU-145Prostate0.085
Breast Cancer
MCF7Breast0.092
MDA-MB-231/ATCCBreast0.088
HS 578TBreast0.095
BT-549Breast0.102
T-47DBreast0.098

Mechanism of Action: Microtubule Destabilization and G2/M Cell Cycle Arrest

This compound exerts its anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division. This interference with microtubule polymerization leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

Signaling Pathway of this compound-Induced G2/M Arrest

Recent studies have elucidated a key signaling cascade initiated by this compound in human colon cancer cells. Treatment with this compound leads to the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, which in turn phosphorylates and activates Checkpoint Kinase 1 (Chk1). Activated Chk1 then phosphorylates Cdc25C, leading to its sequestration in the cytoplasm by 14-3-3 proteins. This prevents the dephosphorylation and activation of the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis, thereby causing cell cycle arrest at the G2/M transition.

Tubulozole_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Disrupts ERK ERK1/2 Microtubules->ERK Activates pERK p-ERK1/2 (Active) ERK->pERK Chk1 Chk1 pERK->Chk1 Phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 Cdc25C Cdc25C pChk1->Cdc25C Phosphorylates pCdc25C p-Cdc25C Cdc25C->pCdc25C Cdk1_CyclinB1 Cdk1/Cyclin B1 Cdc25C->Cdk1_CyclinB1 Activates Proteins 14-3-3 Proteins pCdc25C->Proteins Binds to pCdc25C->Cdk1_CyclinB1 Inhibits Activation Proteins->pCdc25C Mitosis Mitotic Entry Cdk1_CyclinB1->Mitosis Promotes G2M_Arrest G2/M Arrest Cdk1_CyclinB1->G2M_Arrest Blocked

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines (e.g., COLO 205)

  • Complete culture medium

  • This compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the indicated time (e.g., 24 hours).

  • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of ERK1/2 and Chk1 Phosphorylation

This protocol outlines the detection of phosphorylated ERK1/2 and Chk1 in response to this compound treatment by Western blotting.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in the cell cycle analysis protocol.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control like β-actin.

Conclusion

This compound is a potent microtubule-destabilizing agent with significant antineoplastic activity against a broad spectrum of cancer cell lines. Its mechanism of action involves the induction of G2/M cell cycle arrest through the activation of the ERK1/2-Chk1 signaling pathway. The detailed protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research into the enantioselective synthesis and in vivo efficacy of this compound is warranted to fully realize its clinical potential in cancer therapy.

References

An In-depth Technical Guide on the Core Biological Activities of Cis- and Trans-Tubulozole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole, a synthetic microtubule inhibitor, exists as two distinct geometric isomers: cis-Tubulozole and trans-Tubulozole. This technical guide provides a comprehensive overview of the differential biological activities of these isomers, with a focus on their effects on microtubule polymerization, cellular viability, and the induction of apoptosis. Quantitative data from published studies are summarized, and detailed experimental methodologies for key assays are provided. Furthermore, this guide presents diagrams of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action of these compounds.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. This compound is a synthetic compound that has been shown to disrupt microtubule function. The biological activity of this compound is highly dependent on its stereochemistry, with the cis and trans isomers exhibiting markedly different effects. This guide will delve into the specific activities of each isomer, providing a detailed resource for researchers in the fields of oncology, cell biology, and drug development.

Comparative Biological Activity of Cis- and Trans-Tubulozole

The primary difference in the biological activity of the this compound isomers lies in their ability to inhibit microtubule polymerization. Early studies have established that cis-Tubulozole is the biologically active isomer, while trans-Tubulozole is largely inactive in this regard.

A study on structural analogues of this compound, specifically (±)-cis- and (±)-trans-[4-[[2-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylthio]phenyl]carbamic acid ethyl esters, revealed that both isomers induced a significant decrease in the viability of GL15 (human glioblastoma) and PC12 (rat pheochromocytoma) cells. This suggests that while the trans isomer of the parent this compound is considered inactive against tubulin, modifications to the structure can impart cytotoxicity to the trans configuration as well.

Quantitative Data on Biological Activity
Compound IsomerCell LineAssayIC50 ValueReference
(±)-cis-Tubulozole AnalogueGL15, PC12Cell Viability~ 1 µM[1]
(±)-trans-Tubulozole AnalogueGL15, PC12Cell Viability~ 1 µM[1]

Mechanism of Action: Microtubule Disruption and Apoptosis

Cis-Tubulozole exerts its cytotoxic effects primarily through the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Inhibition of Microtubule Polymerization

Cis-Tubulozole binds to β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules. This leads to a net depolymerization of the microtubule network. The disruption of the mitotic spindle during cell division is a key consequence, leading to an arrest of cells in the G2/M phase of the cell cycle.

Induction of Apoptosis

The sustained arrest in mitosis and the disruption of microtubule-dependent processes trigger the intrinsic pathway of apoptosis. This is characterized by the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program. The study on this compound analogues demonstrated that they induce cell death by activating apoptosis[1]. While the precise signaling cascade for this compound is not fully elucidated, it is expected to follow the general pathway for microtubule-destabilizing agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound isomers.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin protein (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter for tubulin polymerization (e.g., DAPI)

  • Glycerol

  • 96-well, black, clear-bottom plates

  • Fluorescence plate reader with temperature control

Protocol:

  • Prepare a stock solution of the test compounds (cis- and trans-Tubulozole) in a suitable solvent (e.g., DMSO).

  • On ice, prepare the tubulin polymerization reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiate the polymerization reaction by adding the tubulin mixture to the wells and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a defined period (e.g., 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the IC50 value for the inhibition of tubulin polymerization from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on the viability of cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cis- and trans-Tubulozole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of cis- and trans-Tubulozole for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence Staining for Microtubule Network Integrity

This method allows for the visualization of the microtubule network within cells.

Materials:

  • Cells cultured on coverslips

  • Cis- and trans-Tubulozole

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with cis- or trans-Tubulozole at their respective IC50 concentrations for an appropriate time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary anti-α-tubulin antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides using antifade medium.

  • Visualize the microtubule network using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by cis-Tubulozole and the general workflow for its characterization.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays synthesis Synthesis of cis- and trans-Tubulozole tubulin_assay Tubulin Polymerization Assay synthesis->tubulin_assay Characterize direct tubulin interaction viability Cell Viability Assay (e.g., MTT) tubulin_assay->viability Correlate with cellular effect microtubule_imaging Immunofluorescence of Microtubule Network viability->microtubule_imaging Confirm mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) microtubule_imaging->cell_cycle Investigate downstream consequences apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis_assay Determine cell fate

Caption: Experimental workflow for characterizing cis- and trans-Tubulozole activity.

apoptosis_pathway This compound cis-Tubulozole tubulin β-Tubulin This compound->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest Disruption leads to bcl2_family Modulation of Bcl-2 Family Proteins mitotic_arrest->bcl2_family Triggers cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed apoptotic signaling pathway induced by cis-Tubulozole.

Conclusion

The geometric isomers of this compound exhibit distinct biological activities, with cis-Tubulozole being a potent inhibitor of microtubule polymerization, leading to cell cycle arrest and apoptosis. In contrast, trans-Tubulozole is generally considered inactive in its ability to disrupt microtubules, although certain analogues of the trans isomer have demonstrated cytotoxic effects. This guide provides a foundational understanding of the differential activities of these isomers, along with the necessary experimental protocols and conceptual frameworks to guide further research. A more detailed elucidation of the specific signaling pathways modulated by cis-Tubulozole and a direct quantitative comparison of the tubulin polymerization inhibition by the parent cis and trans isomers are important areas for future investigation.

References

Tubulozole: A Technical Guide to its Function as a Microtubule Depolymerizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulozole is a synthetic compound that has garnered significant interest in the field of oncology and cell biology due to its potent activity as a microtubule depolymerizing agent. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its biological effects by directly interfering with tubulin polymerization. The cis-isomer, specifically this compound-C, is the biologically active form of the molecule. It binds to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule formation leads to the disorganization of the microtubule network within the cell. Consequently, critical cellular processes that are dependent on a functional microtubule cytoskeleton are inhibited.

The primary consequence of this compound-induced microtubule depolymerization is the arrest of the cell cycle in the G2/M phase. During mitosis, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. By preventing the formation of a functional mitotic spindle, this compound halts cell division, ultimately leading to apoptotic cell death in cancer cells.

Quantitative Data Presentation

Cell LineCancer TypeIC50 (µM)Reference
COLO 205Human Colon Cancer10[1]
Various Cancer Cell Lines(General)Submicromolar to low micromolar range(General finding)

Researchers are encouraged to consult specific literature for IC50 values in their cell lines of interest as values can be highly context-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following sections provide established protocols for key experiments used to characterize microtubule depolymerizing agents. While these are general protocols, specific parameters such as the concentration of this compound and incubation times may require optimization for different cell types and experimental setups.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by the increase in light scattering (turbidity) at 340 nm.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Glycerol (10% final concentration)

  • This compound-C (dissolved in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with GTP and glycerol.[2]

  • Aliquot the tubulin solution into pre-chilled microplate wells.

  • Add various concentrations of this compound-C (or DMSO as a vehicle control) to the wells. A typical starting concentration range would be from nanomolar to micromolar.

  • Incubate the plate at 4°C for a short period to ensure homogeneity.

  • Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.[3]

  • A decrease in the rate and extent of the absorbance increase in the presence of this compound-C indicates inhibition of tubulin polymerization.[2]

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells and the assessment of its disruption by this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound-C

  • Microtubule-stabilizing buffer (e.g., PHEM buffer)

  • Fixative (e.g., ice-cold methanol or paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired concentrations of this compound-C for a specified time (e.g., 1-24 hours).

  • Wash the cells with pre-warmed microtubule-stabilizing buffer.

  • Fix the cells with the chosen fixative. For microtubule visualization, fixation with ice-cold methanol for 5-10 minutes at -20°C is often effective.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the cells with the primary anti-α-tubulin antibody, diluted in blocking solution, typically for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody, protected from light.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and diffuse tubulin staining in this compound-treated cells will be apparent.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the determination of a G2/M arrest induced by this compound.

Materials:

  • Cells treated with this compound-C

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of this compound-C for a relevant time period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and propidium iodide.[4]

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • The data is typically displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. An accumulation of cells in the G2/M peak (with 4N DNA content) is indicative of a this compound-induced cell cycle arrest.[4][5]

Signaling Pathways and Experimental Workflows

The cellular response to this compound-induced microtubule depolymerization involves complex signaling networks that regulate cell cycle progression and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for studying this compound's effects.

This compound-Induced G2/M Arrest Signaling Pathway

G2M_Arrest This compound This compound-C Microtubule Microtubule Depolymerization This compound->Microtubule ERK ERK1/2 Activation Microtubule->ERK Chk1 Chk1 Activation ERK->Chk1 Cdc25C Cdc25C Inhibition Chk1->Cdc25C Cdk1 Cdk1/Cyclin B1 (Inactive) Cdc25C->Cdk1 | G2M G2/M Phase Arrest Cdk1->G2M

Caption: this compound-induced G2/M arrest signaling cascade.

General Apoptosis Pathway Activated by Microtubule Depolymerization

Apoptosis_Pathway cluster_trigger Trigger cluster_stress Cellular Stress Response cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade This compound This compound-C Microtubule Microtubule Depolymerization This compound->Microtubule p53 p53 Activation Microtubule->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 | Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito | CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling initiated by microtubule disruption.

Experimental Workflow for Characterizing this compound

Workflow start Start tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis and Interpretation tubulin_assay->data_analysis treatment This compound-C Treatment cell_culture->treatment if_staining Immunofluorescence (Microtubule Visualization) treatment->if_staining flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry western_blot Western Blot (Signaling Protein Analysis) treatment->western_blot if_staining->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound, particularly its cis-isomer, is a potent microtubule depolymerizing agent that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. Its mechanism of action, centered on the disruption of microtubule dynamics, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to investigate and harness the therapeutic potential of this compound and other microtubule-targeting agents. Further research to establish a comprehensive profile of its efficacy across a broader range of cancer types and to fully elucidate the intricacies of its downstream signaling effects is warranted.

References

The Differential Biological Activity of Tubulozole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole, a synthetic microtubule inhibitor, has demonstrated potent anticancer properties by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its isomers. While the existence of the (R,R) and (S,S) enantiomers of this compound is established, a comprehensive comparative analysis of their specific biological activities is not yet fully elucidated in publicly available literature. This document summarizes the known biological effects of this compound, presents detailed experimental methodologies for its study, and outlines the key signaling pathways involved in its mechanism of action. The information is intended to serve as a foundational resource for researchers engaged in the study of microtubule-targeting agents and the development of novel cancer therapeutics.

Introduction to this compound and its Isomers

This compound is a potent inhibitor of microtubule polymerization. Its structure contains two chiral centers, giving rise to distinct stereoisomers. The two primary enantiomers are (R,R)-tubulozole and (S,S)-tubulozole. Stereochemistry often plays a critical role in the biological activity of pharmaceutical compounds, as enantiomers can exhibit different binding affinities to their molecular targets, leading to variations in efficacy and toxicity. A full understanding of the structure-activity relationship of this compound isomers is crucial for its potential therapeutic development.

Biological Activity of this compound

It is important to note that the following studies on the biological activity of "this compound (TUBU)" do not specify which isomer was utilized. Therefore, the data presented pertains to an unspecified this compound isomer and highlights the need for further research to differentiate the activities of the (R,R) and (S,S) enantiomers.

Inhibition of Microtubule Polymerization

This compound exerts its primary biological effect by inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

Cell Cycle Arrest

By disrupting microtubule function, this compound induces cell cycle arrest, primarily at the G2/M phase. Studies in human colon cancer cells (COLO 205) have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase.[1] This arrest prevents cancer cells from completing mitosis and proliferating.

Induction of Apoptosis

Prolonged G2/M arrest triggered by this compound ultimately leads to the induction of apoptosis, or programmed cell death. This is a key mechanism by which this compound eliminates cancer cells.

Quantitative Data

A critical gap in the current literature is the absence of publicly available quantitative data directly comparing the biological activities of (R,R)-tubulozole and (S,S)-tubulozole. To facilitate future comparative studies, the following table outlines the key parameters that should be assessed.

Parameter(R,R)-Tubulozole(S,S)-TubulozoleReference Compound (e.g., Paclitaxel)
IC50 (Microtubule Polymerization) Data not availableData not available
IC50 (Cell Viability - e.g., MCF-7) Data not availableData not available
IC50 (Cell Viability - e.g., HCT116) Data not availableData not available
Binding Affinity (Kd) to Tubulin Data not availableData not available
Percentage of Cells in G2/M Arrest Data not availableData not available
Apoptosis Induction (% of Apoptotic Cells) Data not availableData not available

Signaling Pathways

This compound-induced G2/M arrest and apoptosis are mediated by specific signaling pathways. Research has implicated the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 and Checkpoint kinase 1 (Chk1).[1]

Tubulozole_Signaling_Pathway This compound This compound Microtubule Microtubule Disruption This compound->Microtubule ERK1_2 ERK1/2 Activation Microtubule->ERK1_2 Chk1 Chk1 Activation ERK1_2->Chk1 Cdc25C Cdc25C (Ser216) Phosphorylation Chk1->Cdc25C Binding_14_3_3 14-3-3β Binding Cdc25C->Binding_14_3_3 Nuclear_Exclusion Nuclear Exclusion of Cdc25C Binding_14_3_3->Nuclear_Exclusion Cdc2_CyclinB1 Inactive Cdc2/Cyclin B1 Nuclear_Exclusion->Cdc2_CyclinB1 G2_M_Arrest G2/M Arrest Cdc2_CyclinB1->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Signaling pathway of this compound-induced G2/M arrest.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound isomers.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound isomers on the polymerization of purified tubulin in a cell-free system.

Workflow:

Tubulin_Polymerization_Assay Start Start Prepare_Tubulin Prepare Purified Tubulin (e.g., bovine brain) Start->Prepare_Tubulin Mix Mix Tubulin, GTP, and Test Compound in Assay Buffer Prepare_Tubulin->Mix Prepare_Compounds Prepare this compound Isomers and Control Compounds Prepare_Compounds->Mix Incubate Incubate at 37°C to Initiate Polymerization Mix->Incubate Measure Measure Absorbance at 340 nm over time (kinetic read) Incubate->Measure Analyze Analyze Data: Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • GTP solution (100 mM)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Glycerol

    • (R,R)-tubulozole and (S,S)-tubulozole stock solutions (in DMSO)

    • Positive control (e.g., Paclitaxel) and negative control (DMSO)

    • 96-well microplate, temperature-controlled spectrophotometer.

  • Procedure:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare a tubulin polymerization reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.

    • Add serial dilutions of the this compound isomers, positive control, or negative control to the wells of a pre-warmed 96-well plate.

    • Add the tubulin polymerization reaction mixture to each well to initiate the reaction.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to obtain polymerization curves.

    • Determine the IC₅₀ values for each isomer by analyzing the inhibition of tubulin polymerization at various concentrations.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound isomers on cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., MCF-7, HCT116)

    • Complete cell culture medium

    • (R,R)-tubulozole and (S,S)-tubulozole stock solutions (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate, incubator, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of each this compound isomer or control vehicle (DMSO) for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each isomer.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the distribution of cells in different phases of the cell cycle after treatment with this compound isomers.

Methodology:

  • Reagents and Materials:

    • Cancer cell line

    • Complete cell culture medium

    • (R,R)-tubulozole and (S,S)-tubulozole stock solutions (in DMSO)

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer.

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound isomers or DMSO for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent through its potent inhibition of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis. The ERK1/2 and Chk1 signaling pathways are implicated in its mechanism of action. However, a significant knowledge gap exists regarding the differential biological activities of its (R,R) and (S,S) enantiomers. Future research should prioritize a direct comparative analysis of these isomers to elucidate their individual contributions to the overall activity of this compound. Such studies, employing the detailed protocols outlined in this guide, will be instrumental in determining the optimal isomeric form for further preclinical and clinical development. A thorough understanding of the structure-activity relationship of this compound isomers will be paramount for unlocking its full therapeutic potential.

References

The Discovery and History of Tubulozole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulozole is a synthetic microtubule inhibitor that has played a significant role in cancer research and cell biology. This document provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a focus on its stereospecificity. Detailed experimental protocols for key assays used in its characterization are provided, along with quantitative data on its biological activity. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its cellular effects.

Discovery and History

This compound was first synthesized and characterized by scientists at Janssen Pharmaceutica in the early 1980s. The research team, including M. R. De Brabander, G. Geuens, R. Nuydens, and their colleagues, were investigating novel synthetic compounds with potential anticancer activity. Their work led to the identification of a series of substituted dioxolanes, among which this compound emerged as a potent inhibitor of microtubule polymerization.

A pivotal aspect of the early research was the discovery of its stereoisomers: this compound-C (the cis-isomer) and this compound-T (the trans-isomer). Through meticulous experimentation, it was established that the biological activity resided exclusively in the cis-isomer. This compound-C demonstrated potent antimitotic effects, disrupting the microtubule network in both interphase and mitotic cells. In contrast, this compound-T was found to be completely inactive, even at high concentrations. This stark difference in activity between the two isomers underscored the highly specific nature of the interaction between this compound-C and its cellular target, tubulin.

The initial studies revealed that this compound-C induced a G2/M phase arrest in the cell cycle and subsequently led to apoptosis in various cancer cell lines. Its ability to depolymerize microtubules placed it in the category of microtubule-destabilizing agents, similar to well-known natural products like colchicine and the vinca alkaloids. However, as a synthetic compound, this compound offered the potential for more straightforward chemical modification and structure-activity relationship studies.

Mechanism of Action

This compound exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. The binding of this compound-C to tubulin inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound consequences for cellular processes that are dependent on a functional microtubule cytoskeleton, most notably cell division.

The inhibition of microtubule formation during mitosis prevents the proper assembly of the mitotic spindle, a critical structure for the segregation of chromosomes into daughter cells. This leads to an arrest of the cell cycle at the G2/M checkpoint. Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.

The signaling pathways involved in this compound-induced G2/M arrest and apoptosis have been investigated. Studies in human colon cancer cells have shown that this compound treatment leads to the activation of Extracellular signal-Regulated Kinase (ERK) 1/2 and Checkpoint Kinase 1 (Chk1). The activation of Chk1 is believed to play a crucial role in the G2/M arrest.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.

Parameter Value Cell Line/System Reference
IC50 (Cell Viability)~1 µMGL15 (glial), PC12 (neuronal-like)[1]
IC50 (Microtubule Polymerization)~2 µMPurified tubulin[2]

Table 1: IC50 Values for this compound-C

Isomer Microtubule Disruption Antimitotic Activity Reference
This compound-C (cis)YesYes[3]
This compound-T (trans)NoNo[3]

Table 2: Stereospecificity of this compound Isomers

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (100 mM stock)

  • Glycerol

  • This compound-C and this compound-T (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in GTB to a final concentration of 3-5 mg/mL. Keep on ice.

  • Prepare the reaction mixtures in pre-chilled microplate wells on ice. For a 100 µL final volume:

    • x µL GTB

    • 1 µL GTP (to a final concentration of 1 mM)

    • 10 µL Glycerol (to a final concentration of 10%)

    • 1 µL of this compound solution (or DMSO for control) at various concentrations.

    • y µL tubulin solution.

  • Place the microplate in the spectrophotometer pre-warmed to 37°C.

  • Immediately start recording the absorbance at 340 nm every 30 seconds for 60 minutes.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is the concentration of this compound that inhibits the polymerization rate by 50%.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining of DNA.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-C

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound-C (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-C

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound-C as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • The cell populations are distinguished as follows:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Tubulozole_Mechanism_of_Action TubulozoleC This compound-C (cis-isomer) Tubulin αβ-Tubulin Dimers TubulozoleC->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound-C's mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Tubulin_Assay Tubulin Polymerization Assay IC50_determination Determine IC50 for Polymerization Inhibition Tubulin_Assay->IC50_determination Cell_Culture Treat Cancer Cells with this compound-C IC50_determination->Cell_Culture Inform Dosing Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay

References

Unveiling the Molecular Target of Tubulozole: A Technical Guide to Protein Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the methodologies for identifying the protein targets of tubulozole, a synthetic microtubule inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microtubule-targeting agents and their therapeutic applications. Herein, we detail the experimental protocols, quantitative data, and the intricate signaling pathways modulated by this compound.

Introduction to this compound

This compound is a synthetic small molecule that has been identified as a potent inhibitor of microtubule polymerization. By targeting the fundamental cytoskeletal protein, tubulin, this compound disrupts the dynamic instability of microtubules, which is critical for various cellular processes, most notably mitosis. This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, making it a compound of interest in cancer research. This guide will focus on the strategies and techniques employed to definitively identify and characterize tubulin as the primary target of this compound and to elucidate the downstream cellular consequences of this interaction.

Target Protein Identification Methodologies

The identification of a small molecule's protein target is a cornerstone of drug discovery and development. A variety of experimental approaches can be employed, broadly categorized as affinity-based and label-free methods.

Affinity-Based Approaches

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule. This method relies on the immobilization of the small molecule (the "bait") onto a solid support, which is then used to "fish out" its interacting proteins from a cell lysate.

Experimental Protocol: Affinity Chromatography for this compound Target Identification

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group).

    • Covalently couple the this compound derivative to an activated solid support, such as NHS-activated sepharose beads.

    • Wash the beads extensively to remove any non-covalently bound this compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., human colon cancer cells like COLO 205) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-immobilized beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

    • Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads using a competitive eluent (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Label-Free Approaches

Mass spectrometry-based proteomics offers a powerful label-free alternative for identifying protein targets. These methods can detect changes in protein stability or conformation upon ligand binding.

Experimental Protocol: Mass Spectrometry for this compound Target Identification

  • Sample Preparation:

    • Treat cultured cells with either this compound or a vehicle control.

    • Lyse the cells and extract the proteome.

  • Limited Proteolysis-Mass Spectrometry (LiP-MS):

    • Subject the protein extracts to limited proteolysis with a non-specific protease. The binding of this compound to its target protein can alter the protein's conformation, leading to changes in its proteolytic susceptibility.

    • Digest the resulting peptides further with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of peptides between the this compound-treated and control samples.

  • Data Analysis:

    • Identify proteins with significantly altered peptide profiles in the presence of this compound. These proteins are candidate targets.

Quantitative Analysis of this compound-Tubulin Interaction

Once tubulin is identified as the primary target, it is crucial to quantify the interaction. This provides a measure of the compound's potency and specificity.

ParameterValueCell Line/SystemReference
IC50 (Cell Viability) ~1 µM (for analogs)GL15 (glial), PC12 (neuronal)[1]
Cell Cycle Arrest G2/M PhaseCOLO 205 (human colon cancer)

Note: Specific IC50 values for this compound's inhibition of in vitro tubulin polymerization and its binding affinity (Kd) to tubulin are not yet publicly available and represent a key area for future investigation.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents and Setup:

    • Purified tubulin protein.

    • Polymerization buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

    • This compound at various concentrations.

    • A temperature-controlled spectrophotometer capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • Pre-warm the spectrophotometer to 37°C.

    • In a cuvette, mix the polymerization buffer and this compound at the desired concentration.

    • Initiate the polymerization by adding cold tubulin to the cuvette.

    • Immediately begin monitoring the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance as a function of time for each this compound concentration.

    • Determine the initial rate of polymerization for each curve.

    • Calculate the percentage of inhibition relative to a vehicle control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways Modulated by this compound

The interaction of this compound with tubulin triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

This compound-Induced G2/M Arrest Pathway

Studies in human colon cancer cells have revealed that this compound-induced G2/M arrest is mediated by the activation of the ERK1/2 and Chk1 kinase pathway.

Tubulozole_G2M_Arrest This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin ERK12 ERK1/2 Activation Tubulin->ERK12 Chk1 Chk1 Activation ERK12->Chk1 Cdc25C Cdc25C (Ser216) Phosphorylation Chk1->Cdc25C Cdc2_CyclinB1 Cdc2/Cyclin B1 Inactivation Cdc25C->Cdc2_CyclinB1 Inhibits G2M_Arrest G2/M Arrest Cdc2_CyclinB1->G2M_Arrest Leads to

Caption: this compound-induced G2/M arrest signaling cascade.

This compound-Induced Apoptosis Pathway

The prolonged G2/M arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.

Tubulozole_Apoptosis G2M_Arrest Prolonged G2/M Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Family->MOMP Regulates Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Intrinsic apoptosis pathway activated by this compound.

Experimental Workflow Visualization

The overall process of identifying and characterizing the target of this compound can be visualized as a systematic workflow.

Experimental_Workflow Start Start: Bioactive Compound (this compound) Target_ID Target Identification Start->Target_ID Affinity_Chromo Affinity Chromatography Target_ID->Affinity_Chromo Mass_Spec Mass Spectrometry Target_ID->Mass_Spec Target_Validation Target Validation Affinity_Chromo->Target_Validation Mass_Spec->Target_Validation Binding_Assay In Vitro Binding Assay (e.g., Tubulin Polymerization) Target_Validation->Binding_Assay Cellular_Assay Cellular Assays (Cell Cycle, Apoptosis) Target_Validation->Cellular_Assay Mechanism_Elucidation Mechanism of Action Elucidation Binding_Assay->Mechanism_Elucidation Cellular_Assay->Mechanism_Elucidation Signaling_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Elucidation->Signaling_Analysis End End: Characterized Mechanism of Action Signaling_Analysis->End

Caption: Overall workflow for this compound target identification.

Conclusion

The comprehensive approach outlined in this guide, combining affinity-based and label-free proteomics with quantitative biochemical and cellular assays, provides a robust framework for the identification and validation of tubulin as the primary molecular target of this compound. The elucidation of the downstream ERK1/2-Chk1 signaling pathway further solidifies our understanding of its mechanism of action. This detailed knowledge is invaluable for the continued development and optimization of this compound and its analogs as potential therapeutic agents. Future research should focus on obtaining precise quantitative data for the this compound-tubulin interaction and further dissecting the intricate signaling networks it perturbs.

References

chemical properties of Tubulozole C and Tubulozole T

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Properties of Tubulozole C

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of this compound C, a synthetic microtubule inhibitor with potential applications in oncology. The document is intended for researchers, scientists, and drug development professionals. It is important to note that information regarding a compound referred to as "this compound T" could not be found in the reviewed scientific literature; therefore, this guide will focus exclusively on this compound C.

Chemical Properties of this compound C

This compound C is the common name for the cis-(±)-isomer of this compound. It is a synthetic compound belonging to the class of imidazole derivatives.

Table 1: Physicochemical Properties of this compound C

PropertyValueSource
Molecular Formula C23H23Cl2N3O4SPubChem
Molecular Weight 508.4 g/mol PubChem
IUPAC Name ethyl N-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamatePubChem
InChI InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23+/m0/s1PubChem
InChIKey OGPIBXIQNMQSPY-FDDCHVKYSA-NPubChem
Canonical SMILES CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO--INVALID-LINK--(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)ClPubChem
Topological Polar Surface Area 99.9 ŲPubChem
LogP (calculated) 5.4PubChem

Biological Activity and Mechanism of Action

This compound C functions as a microtubule inhibitor, a class of compounds that interfere with the dynamics of microtubule polymerization and depolymerization. This disruption of the microtubule network leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

Signaling Pathways

This compound C has been shown to induce G2/M cell cycle arrest in human colon cancer cells.[1] This effect is mediated through the activation of the ERK1/2 and Chk1 kinase pathways.[1] Furthermore, analogues of this compound have been demonstrated to induce apoptosis through a mechanism involving an increase in intracellular calcium concentration ([Ca2+]i).

Below are diagrams illustrating the proposed signaling pathways affected by this compound C.

Tubulozole_ERK_Chk1_Pathway This compound This compound C Microtubule Microtubule Disruption This compound->Microtubule ERK1_2 ERK1/2 Activation Microtubule->ERK1_2 Chk1 Chk1 Activation ERK1_2->Chk1 Cdc25C Cdc25C Phosphorylation (inhibition) Chk1->Cdc25C CyclinB1_Cdk1 Cyclin B1/Cdk1 Complex Cdc25C->CyclinB1_Cdk1 dephosphorylates (activates) G2M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2M_Arrest promotes

Caption: ERK1/2 and Chk1 mediated G2/M arrest by this compound C.

Tubulozole_Apoptosis_Pathway This compound This compound Analogue Ca_Stores Intracellular Ca2+ Stores (ER) This compound->Ca_Stores triggers release Ca_Increase Increased [Ca2+]i Ca_Stores->Ca_Increase Apoptosis Apoptosis Ca_Increase->Apoptosis

Caption: Calcium signaling in this compound analogue-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound C are not publicly available. The following are generalized protocols for assays commonly used to evaluate the biological activity of microtubule inhibitors like this compound C.

General Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with varying concentrations of this compound C seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure signal (absorbance/luminescence) add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General workflow for determining the IC50 of this compound C.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound C. Include a vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound C at the desired concentration and for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound C.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V stains apoptotic cells, while PI stains necrotic or late apoptotic cells.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound C is a microtubule-targeting agent that induces cell cycle arrest and apoptosis in cancer cells. Its mechanism of action involves the modulation of key signaling pathways, including the ERK1/2 and Chk1 kinases. While detailed physicochemical and synthetic data are not widely available, the provided information and generalized protocols offer a solid foundation for researchers interested in further investigating the therapeutic potential of this compound. The absence of information on "this compound T" suggests it may be a non-standard nomenclature or a compound not yet described in publicly accessible scientific literature.

References

Unveiling the Interaction: A Technical Guide to the Tubulozole Binding Site on Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "tubulozole" is not extensively documented in publicly available scientific literature, its name suggests a chemical structure containing an azole, likely a thiazole, moiety. This class of compounds is well-established for its potent inhibitory effects on tubulin polymerization, a critical process in cell division, making them a focal point in anticancer drug discovery. Thiazole-based inhibitors predominantly target the colchicine binding site on the β-subunit of the tubulin heterodimer.

This technical guide provides a comprehensive overview of the methodologies and data pertinent to characterizing the binding site of novel thiazole-containing tubulin inhibitors, using the colchicine binding site as the primary model. The protocols and data presented are synthesized from studies on analogous compounds and represent the established workflow for investigating such molecules.

Data Presentation: Quantitative Analysis of Thiazole-Based Tubulin Inhibitors

The following table summarizes key quantitative data for representative thiazole-containing tubulin polymerization inhibitors that bind to the colchicine site. This data is crucial for comparing the potency of new chemical entities like "this compound."

Compound ClassRepresentative CompoundTarget Cancer Cell LineCytotoxicity IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Binding SiteReference
Thiazole-Naphthalene DerivativesCompound 5bMCF-70.48 ± 0.033.3Colchicine[1]
A5490.97 ± 0.13[1]
Thiazole-Based ChalconesCompound 2eOvar-31.557.78Colchicine[2]
MDA-MB-4682.95[2]
2,4-Disubstituted ThiazolesCompound 7cN/AN/A2.00 ± 0.12Colchicine[3]
Compound 9aN/AN/A2.38 ± 0.14Colchicine[3]
5-Phenyloxazole-2-carboxamidesCompound 9HeLa0.78N/A (Inhibits)Colchicine[4]
A5491.08[4]
HepG21.27[4]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a novel tubulin inhibitor's binding site and mechanism of action.

Cell Viability Assay (MTT or CCK-8 Assay)
  • Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., colchicine) for 48-72 hours.

    • Add MTT or CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[1][3]

In Vitro Tubulin Polymerization Assay
  • Objective: To directly measure the effect of the test compound on the polymerization of purified tubulin.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol.

    • In a 96-well plate, add various concentrations of the test compound to the tubulin solution.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the increase in turbidity (light scattering) due to microtubule formation by measuring the absorbance at 340 nm every minute for 60 minutes in a temperature-controlled microplate reader.

    • Calculate the IC50 for tubulin polymerization inhibition.[1][2][3]

Competitive Binding Assay with a Fluorescent Colchicine Probe
  • Objective: To determine if the test compound binds to the colchicine binding site on tubulin.

  • Methodology:

    • Incubate purified tubulin (e.g., 2 µM) with a fluorescent colchicine analog (e.g., 1 µM) in assay buffer at 37°C for a predetermined time to allow binding.

    • Add increasing concentrations of the test compound or a known colchicine-site binder (unlabeled colchicine) to the tubulin-probe mixture.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • A decrease in fluorescence intensity with increasing concentrations of the test compound indicates displacement of the fluorescent probe and competitive binding to the colchicine site.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of the test compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells again and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a hallmark of tubulin polymerization inhibitors.[1][4]

Molecular Docking Studies
  • Objective: To computationally model the binding interaction of the test compound with the tubulin structure.

  • Methodology:

    • Obtain the crystal structure of tubulin, typically from the Protein Data Bank (PDB). For colchicine site inhibitors, PDB ID: 4O2B is often used.[3]

    • Prepare the 3D structure of the ligand (e.g., this compound) using chemical drawing software and optimize its geometry.

    • Use molecular docking software (e.g., AutoDock, Schrödinger) to predict the binding pose and affinity of the ligand within the colchicine binding pocket of tubulin.

    • Analyze the predicted interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the binding site.[1][2][3]

Visualizations: Workflows and Mechanisms

Experimental Workflow for Characterizing a Novel Tubulin Inhibitor

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Mechanism cluster_binding Binding Site Identification cytotoxicity Cell Viability Assay (Cytotoxicity IC50) tubulin_poly Tubulin Polymerization Assay (Polymerization IC50) cytotoxicity->tubulin_poly Potent compounds proceed cell_cycle Cell Cycle Analysis (G2/M Arrest) tubulin_poly->cell_cycle Confirm cellular effect competition Competitive Binding Assay (e.g., with Colchicine) tubulin_poly->competition Identify binding site apoptosis Apoptosis Assay cell_cycle->apoptosis Determine cell fate docking Molecular Docking competition->docking Visualize interaction mechanism_of_action cluster_tubulin Tubulin Dynamics cluster_inhibition Inhibition Pathway tubulin_dimer αβ-Tubulin Dimer microtubule Microtubule tubulin_dimer->microtubule Polymerization binding Binds to Colchicine Site on β-Tubulin tubulin_dimer->binding microtubule->tubulin_dimer Depolymerization inhibitor This compound (Thiazole Inhibitor) inhibitor->binding inhibition Inhibition of Polymerization binding->inhibition mitotic_arrest Mitotic Arrest (G2/M Phase) inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis competitive_binding tubulin Tubulin Colchicine Site fluorescence High Fluorescence tubulin->fluorescence Results in no_fluorescence Low Fluorescence tubulin->no_fluorescence Displaces Probe, Results in probe Fluorescent Probe probe->tubulin:c Binds inhibitor This compound inhibitor->tubulin:c Competes and Binds

References

Unraveling the Off-Target Profile of Tubulozole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the off-target effects of Tubulozole, a synthetic microtubule inhibitor with known antineoplastic and antiprotozoal properties. While its primary mechanism of action involves the disruption of tubulin polymerization, understanding its off-target interactions is crucial for a comprehensive pharmacological assessment and for anticipating potential side effects or novel therapeutic applications. This document summarizes available data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

On-Target and Potential Off-Target Effects of this compound

This compound's primary on-target effect is the inhibition of microtubule polymerization, a mechanism shared by other successful anticancer agents. The cis-isomer, this compound-C, is the active form that disrupts microtubule structure and function, leading to cell cycle arrest and apoptosis.[1] In contrast, the trans-isomer, this compound-T, is largely inactive against microtubules.[1]

Beyond its effects on tubulin, research on structural analogues of this compound suggests potential off-target activities. These studies provide valuable, albeit indirect, insights into other cellular processes that may be affected by this compound.

Potential Off-Target Effect on Calcium Homeostasis

Studies on close structural analogues of this compound have indicated an induction of apoptosis that is correlated with an increase in intracellular calcium concentration ([Ca2+]i). This elevation in cytosolic calcium appears to be a result of release from internal cellular stores. The influx of calcium can trigger a cascade of downstream signaling events that contribute to programmed cell death.

Potential Off-Target Effect on the Actin Cytoskeleton

The same investigations into this compound analogues revealed a significant disruption of the F-actin cytoskeleton. This suggests that compounds of this class may interact with actin filaments or actin-binding proteins, leading to alterations in cell structure, motility, and signaling pathways that are dependent on a functional actin network.

Data Presentation: On-Target and Potential Off-Target Activities

Table 1: On-Target Activity of this compound-C

TargetEffectConcentrationCell Type
MicrotubulesInhibition of cell multiplication1 µMRabbit epithelial mammary cells
MicrotubulesPrevention of β-casein mRNA induction1 µMRabbit epithelial mammary cells

Data derived from a study on the effects of this compound C on mammary cells.[1]

Table 2: Illustrative Template for Off-Target Profiling of this compound

Target ClassSpecific TargetAssay TypeResult (e.g., IC50, Ki)
KinaseSRCKinase Activity AssayHypothetical Data
KinaseABL1Binding AssayHypothetical Data
GPCRDopamine D2Radioligand BindingHypothetical Data
Ion ChannelL-type Calcium ChannelElectrophysiologyHypothetical Data
Nuclear ReceptorEstrogen Receptor AlphaReporter Gene AssayHypothetical Data

This table is a template to illustrate how off-target screening data would be presented. The listed targets and results are hypothetical and are not based on experimental data for this compound.

Experimental Protocols

The following are detailed methodologies for investigating the potential off-target effects of this compound on intracellular calcium levels and the F-actin cytoskeleton.

Measurement of Intracellular Calcium Concentration Using a Fluorescent Indicator

This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound (cis- and trans-isomers)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Fluorescence microscope with appropriate filter sets for Fluo-4

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells three times with fresh HBSS to remove excess dye.

  • Compound Addition and Imaging:

    • Acquire a baseline fluorescence reading of the cells.

    • Add this compound (at various concentrations) to the cells and immediately begin time-lapse imaging.

    • As a positive control, add ionomycin to a separate set of cells to induce a maximal calcium influx.

    • As a negative control, chelate extracellular calcium with EGTA prior to adding this compound.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time for each cell or region of interest.

    • Normalize the fluorescence values to the baseline reading (F/F0).

    • Compare the calcium response in this compound-treated cells to control cells.

Visualization of the F-Actin Cytoskeleton by Phalloidin Staining

This protocol outlines the procedure for staining filamentous actin (F-actin) with fluorescently-labeled phalloidin to visualize changes in the actin cytoskeleton after this compound treatment.

Materials:

  • Cells of interest cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells cultured on coverslips with various concentrations of this compound for the desired duration.

  • Fixation:

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining:

    • Wash the cells three times with PBS.

    • Incubate the cells with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) in PBS for 30-60 minutes at room temperature in the dark.

    • (Optional) Add DAPI to the staining solution for the last 5-10 minutes to counterstain the nuclei.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

  • Analysis: Qualitatively and/or quantitatively analyze the changes in F-actin organization, such as the presence of stress fibers, cortical actin, and cell morphology.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized off-target signaling pathway of this compound and the experimental workflows for its investigation.

Off_Target_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER ? Actin F-Actin Cytoskeleton This compound->Actin ? Ca_release Ca²⁺ Release ER->Ca_release Ca_increase Increased Cytosolic [Ca²⁺] Ca_release->Ca_increase Apoptosis Apoptosis Ca_increase->Apoptosis Actin_disruption Actin Cytoskeleton Disruption Actin->Actin_disruption Actin_disruption->Apoptosis

Caption: Hypothesized off-target signaling of this compound.

Calcium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture cells on glass-bottom dish B Load with Fluo-4 AM A->B C Wash to remove excess dye B->C D Acquire baseline fluorescence C->D E Add this compound D->E F Time-lapse imaging E->F G Measure fluorescence intensity (F) F->G H Normalize to baseline (F/F0) G->H I Compare treated vs. control H->I

Caption: Workflow for intracellular calcium measurement.

Actin_Workflow cluster_prep Cell Treatment & Fixation cluster_stain Staining cluster_img Imaging & Analysis A Culture cells on coverslips B Treat with this compound A->B C Fix with PFA B->C D Permeabilize with Triton X-100 C->D E Incubate with fluorescent phalloidin D->E F (Optional) Counterstain with DAPI E->F G Mount coverslips F->G H Fluorescence microscopy G->H I Analyze actin organization H->I

Caption: Workflow for F-actin cytoskeleton staining.

References

Methodological & Application

Application Notes and Protocols for Tubulozole Microtubule Dynamics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulozole is a compound identified as a microtubule inhibitor. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are valuable tools for cell biology research and have been a cornerstone in the development of anticancer therapeutics.[1][2] this compound disrupts the normal function of microtubules, leading to mitotic arrest and subsequent effects on cell viability.[3] This document provides detailed protocols for characterizing the effect of this compound on microtubule dynamics using in vitro and cell-based assays.

Microtubule dynamics are characterized by phases of polymerization (growth) and depolymerization (shrinkage).[4] Tubulin inhibitors can be broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Stabilizing agents, such as paclitaxel, promote polymerization and inhibit depolymerization, leading to an accumulation of overly stable microtubules.[1] Destabilizing agents, such as vinca alkaloids, inhibit polymerization and can lead to the disassembly of existing microtubules.[1][4] The assays described herein are designed to determine the specific mechanism of action of this compound and quantify its effects on microtubule dynamics.

In vivo studies in murine models have shown that this compound exhibits effects on tumor growth, and its activity is dependent on its stereochemistry, with the isomer this compound-T showing no antimicrotubular action.[3]

Data Presentation

The following tables provide a template for summarizing quantitative data from the described assays. These tables should be populated with experimental data obtained for this compound. For comparison, typical results for known microtubule inhibitors (a stabilizer like Paclitaxel and a destabilizer like Nocodazole) are included as examples.

Table 1: In Vitro Tubulin Polymerization Assay

CompoundConcentration RangeIC50 / EC50 (µM)Maximum Polymerization (OD at 340 nm)Lag Time (minutes)
This compound(User Defined)(To Be Determined)(To Be Determined)(To Be Determined)
Paclitaxel (Control)0.1 - 10 µM~ 1 µM (EC50)IncreasedDecreased
Nocodazole (Control)0.1 - 10 µM~ 0.5 µM (IC50)DecreasedIncreased
DMSO (Vehicle)--BaselineBaseline

Table 2: Cellular Microtubule Integrity Assay (Immunofluorescence)

TreatmentConcentration (µM)Microtubule MorphologyCellular Phenotype
This compound(User Defined)(To Be Determined)(To Be Determined)
Paclitaxel (Control)1Dense, bundled microtubulesMitotic arrest, apoptotic bodies
Nocodazole (Control)1Diffuse tubulin, loss of microtubule networkMitotic arrest, rounded cells
DMSO (Vehicle)-Well-defined filamentous networkNormal interphase and mitotic cells

Table 3: Live-Cell Microtubule Dynamics Assay

TreatmentConcentration (µM)Growth Rate (µm/min)Shortening Rate (µm/min)Catastrophe Frequency (events/min)Rescue Frequency (events/min)
This compound(User Defined)(To Be Determined)(To Be Determined)(To Be Determined)(To Be Determined)
DMSO (Vehicle)-BaselineBaselineBaselineBaseline

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by the increase in light scattering (turbidity) as tubulin dimers assemble into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • Glycerol

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Paclitaxel and Nocodazole (for controls)

  • DMSO (vehicle control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

  • Low-volume 96-well plates

Protocol:

  • Preparation of Tubulin Stock: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Add glycerol to a final concentration of 10% (v/v). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Reaction Mix: On ice, prepare a master mix containing tubulin, General Tubulin Buffer, and GTP. The final concentration of tubulin should be between 2-4 mg/mL and GTP at 1 mM.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (Paclitaxel, Nocodazole) in General Tubulin Buffer. The final DMSO concentration should be kept below 1% in the assay.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • Add the diluted compounds or vehicle control to the wells of a 96-well plate.

    • Initiate the polymerization by adding the tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. Determine the lag time, maximum rate of polymerization (Vmax), and the steady-state absorbance for each concentration of this compound. Calculate the IC50 or EC50 value by plotting the steady-state absorbance against the logarithm of the this compound concentration.

Cellular Microtubule Integrity Assay via Immunofluorescence

This assay visualizes the effect of this compound on the microtubule network within cultured cells.

Materials:

  • Cell line of choice (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound stock solution

  • Control compounds (Paclitaxel, Nocodazole)

  • Fixative solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin monoclonal antibody

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).

  • Fixation:

    • For methanol fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol. Incubate for 10 minutes at -20°C.

    • For paraformaldehyde fixation: Aspirate the medium, wash with PBS, and add 4% paraformaldehyde. Incubate for 15 minutes at room temperature.

  • Permeabilization (for paraformaldehyde fixation only): Wash the cells three times with PBS and then incubate with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and incubate with blocking buffer for 30 minutes at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI solution for 5 minutes at room temperature in the dark.

  • Mounting and Imaging: Wash the coverslips three times with PBS and mount them onto microscope slides using antifade mounting medium. Image the cells using a fluorescence microscope.

Live-Cell Microtubule Dynamics Assay

This advanced assay allows for the direct observation and quantification of microtubule dynamics in living cells treated with this compound.

Materials:

  • Cell line stably expressing a fluorescently-tagged tubulin (e.g., GFP-tubulin) or a microtubule plus-end tracking protein (e.g., EB1-GFP).

  • Glass-bottom imaging dishes

  • Live-cell imaging microscope equipped with a temperature and CO₂ controlled chamber

  • Image analysis software (e.g., ImageJ with plugins like MTrackJ)

  • This compound stock solution

Protocol:

  • Cell Seeding: Seed the fluorescently-labeled cells onto glass-bottom imaging dishes and allow them to grow for 24-48 hours.

  • Microscope Setup: Pre-warm the microscope chamber to 37°C and set the CO₂ to 5%.

  • Baseline Imaging: Place the dish on the microscope stage and identify a suitable cell for imaging. Acquire time-lapse images of the microtubules at a high frame rate (e.g., one frame every 2-5 seconds) for a few minutes to establish baseline dynamics.

  • Compound Addition: Carefully add this compound (at the desired final concentration) to the imaging dish.

  • Post-Treatment Imaging: Immediately resume time-lapse imaging of the same cell for an extended period (e.g., 30-60 minutes) to capture the effects of the compound on microtubule dynamics.

  • Data Analysis:

    • Generate kymographs from the time-lapse movies to visualize the life history of individual microtubules.

    • From the kymographs, measure the growth and shortening rates of microtubules.

    • Count the number of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth) events.

    • Calculate the frequencies of catastrophe and rescue.

    • Compare the parameters before and after this compound treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Microtubule_Dynamics_Signaling cluster_0 Microtubule Polymerization Cycle cluster_1 This compound Intervention GTP-Tubulin Dimer GTP-Tubulin Dimer Microtubule (+end) Microtubule (+end) GTP-Tubulin Dimer->Microtubule (+end) Polymerization GDP-Tubulin Dimer GDP-Tubulin Dimer Microtubule (+end)->GDP-Tubulin Dimer Depolymerization (Catastrophe) GDP-Tubulin Dimer->GTP-Tubulin Dimer Nucleotide Exchange This compound This compound This compound->GTP-Tubulin Dimer Inhibits Polymerization? This compound->Microtubule (+end) Promotes Depolymerization?

In_Vitro_Tubulin_Polymerization_Assay_Workflow start Start prep_tubulin Prepare Tubulin Stock Solution start->prep_tubulin prep_compounds Prepare this compound & Controls start->prep_compounds initiate_reaction Add Tubulin Mix to Initiate Polymerization prep_tubulin->initiate_reaction setup_plate Add Compounds to 96-well Plate prep_compounds->setup_plate setup_plate->initiate_reaction measure_abs Measure Absorbance at 340 nm (37°C) initiate_reaction->measure_abs analyze_data Analyze Polymerization Curves measure_abs->analyze_data end End analyze_data->end

Immunofluorescence_Assay_Workflow start Start seed_cells Seed Cells on Coverslips start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells fix_cells Fix Cells (Methanol or PFA) treat_cells->fix_cells permeabilize Permeabilize (if PFA fixed) fix_cells->permeabilize block Block Non-specific Binding permeabilize->block primary_ab Incubate with Primary Antibody (Anti-Tubulin) block->primary_ab secondary_ab Incubate with Secondary Antibody (Fluorescent) primary_ab->secondary_ab stain_nuclei Stain Nuclei (DAPI) secondary_ab->stain_nuclei mount_image Mount and Image stain_nuclei->mount_image end End mount_image->end

References

Application Notes and Protocols for Tubulazole in High-Content Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulazole is a potent synthetic microtubule inhibitor that has demonstrated significant antineoplastic properties. Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis in rapidly dividing cells, making it a compound of interest in cancer research and drug development. High-content screening (HCS) provides a powerful platform for characterizing the cellular effects of compounds like Tubulazole by combining automated microscopy with quantitative image analysis. This allows for the simultaneous measurement of multiple phenotypic parameters in individual cells, providing a detailed understanding of the compound's mechanism of action.

These application notes provide a comprehensive guide for utilizing Tubulazole in HCS assays to investigate its effects on cell cycle progression and apoptosis. Detailed protocols for sample preparation, staining, and image acquisition are provided, along with examples of expected results and data analysis strategies.

Mechanism of Action: Microtubule Disruption and Downstream Signaling

Tubulazole exerts its cytotoxic effects by interfering with the polymerization of tubulin, the protein subunit of microtubules. This leads to the depolymerization of the microtubule network, disrupting the mitotic spindle and halting the cell cycle in the G2/M phase. This cell cycle arrest is mediated by a signaling cascade involving the activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Checkpoint Kinase 1 (Chk1).[1] Activated Chk1 phosphorylates and inactivates Cdc25C, a phosphatase required for entry into mitosis, thereby preventing the cell from proceeding through the G2/M checkpoint. Prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway.

Tubulazole_Signaling_Pathway Tubulazole Signaling Pathway Tubulazole Tubulazole Microtubules Microtubule Depolymerization Tubulazole->Microtubules ERK1_2 ERK1/2 Activation Microtubules->ERK1_2 Chk1 Chk1 Activation ERK1_2->Chk1 Cdc25C Cdc25C Inhibition Chk1->Cdc25C G2M_Arrest G2/M Phase Cell Cycle Arrest Cdc25C->G2M_Arrest prevents progression Apoptosis Apoptosis G2M_Arrest->Apoptosis

Tubulazole's impact on microtubule dynamics and cell fate.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for structural analogues of Tubulazole in various cancer cell lines. These values can serve as a reference for determining the appropriate concentration range for your HCS experiments. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line and assay used.

Cell LineCompoundIC50 (µM)Reference
GL15 (human glioblastoma)Analogue 2a~1[1]
PC12 (rat pheochromocytoma)Analogue 2a~1[1]
GL15 (human glioblastoma)Analogue 2b~1[1]
PC12 (rat pheochromocytoma)Analogue 2b~1[1]

Experimental Protocols for High-Content Screening

The following protocols are designed for a 96-well plate format, which is standard for HCS.

General Experimental Workflow

HCS_Workflow General High-Content Screening Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Seeding Cell Seeding Compound_Treatment Tubulazole Treatment Cell_Seeding->Compound_Treatment Fixation Fixation & Permeabilization Compound_Treatment->Fixation Staining Fluorescent Staining Fixation->Staining Image_Acquisition Image Acquisition (Automated Microscopy) Staining->Image_Acquisition Image_Analysis Image Analysis Image_Acquisition->Image_Analysis Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation

A streamlined workflow for HCS experiments.

Protocol 1: Cell Cycle Analysis using High-Content Screening

This protocol describes how to assess the effect of Tubulazole on cell cycle distribution.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well, black-walled, clear-bottom imaging plates

  • Tubulazole (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Hoechst 33342 stain (for DNA content)

  • Anti-phospho-Histone H3 (Ser10) antibody (for mitotic cells)

  • Fluorescently labeled secondary antibody

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Tubulazole in complete culture medium. A starting concentration range of 0.1 to 10 µM is recommended.

    • Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).

    • Carefully remove the medium from the wells and add the compound dilutions.

    • Incubate for a period equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Fixation and Permeabilization:

    • Gently aspirate the medium and wash the cells once with PBS.

    • Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunofluorescence Staining:

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Dilute the anti-phospho-Histone H3 antibody in blocking buffer and add to the wells. Incubate for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody and Hoechst 33342 in blocking buffer and add to the wells. Incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Use channels appropriate for Hoechst 33342 (blue) and the secondary antibody fluorophore (e.g., green or red).

    • Use the instrument's software to segment and identify individual nuclei based on the Hoechst signal.

    • Measure the integrated intensity of the Hoechst signal in each nucleus to determine DNA content (G1, S, G2/M phases).

    • Measure the intensity of the phospho-Histone H3 signal to identify mitotic cells.

    • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

Protocol 2: Apoptosis Assay using High-Content Screening

This protocol outlines the detection of apoptosis induced by Tubulazole using markers for caspase activation and nuclear morphology.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well, black-walled, clear-bottom imaging plates

  • Tubulazole (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 stain

  • Cell-permeable, fluorescently labeled caspase-3/7 inhibitor (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)

  • High-content imaging system

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Live-Cell Staining for Caspase Activity:

    • Add the cell-permeable caspase-3/7 reagent directly to the culture medium at the recommended concentration.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fixation and Nuclear Staining:

    • Gently aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei by incubating with Hoechst 33342 in PBS for 15 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using channels for Hoechst 33342 (blue) and the caspase-3/7 reagent (green).

    • Segment nuclei using the Hoechst signal.

    • Identify apoptotic cells by quantifying the intensity of the caspase-3/7 signal within the cell.

    • Analyze nuclear morphology for signs of apoptosis, such as nuclear condensation and fragmentation, using the Hoechst signal.

    • Calculate the percentage of apoptotic cells for each treatment condition.

Data Presentation

Quantitative data from HCS experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 2: Example Data Table for Cell Cycle Analysis

Tubulazole (µM)% Cells in G1% Cells in S% Cells in G2/M% Mitotic Cells (pHH3+)
0 (Vehicle)55.225.119.74.5
0.153.824.521.75.1
1.035.115.349.625.8
10.020.78.970.445.2

Table 3: Example Data Table for Apoptosis Assay

Tubulazole (µM)% Apoptotic Cells (Caspase-3/7+)% Cells with Condensed Nuclei
0 (Vehicle)2.11.5
0.13.52.8
1.025.622.3
10.068.965.7

Troubleshooting

ProblemPossible CauseSolution
Weak fluorescent signal - Insufficient antibody/dye concentration- Short incubation time- Photobleaching- Optimize antibody/dye concentration- Increase incubation time- Minimize light exposure during staining and imaging
High background - Incomplete washing- Non-specific antibody binding- Autoflourescence- Increase the number and duration of wash steps- Optimize blocking conditions- Use an appropriate background correction algorithm
Low cell number - Cytotoxicity of the compound- Poor cell adhesion- Reduce compound concentration or incubation time- Use pre-coated imaging plates
Inaccurate cell segmentation - Overlapping cells- Incorrect segmentation parameters- Seed cells at a lower density- Optimize segmentation parameters in the analysis software

By following these application notes and protocols, researchers can effectively utilize Tubulazole in high-content screening assays to gain valuable insights into its cellular mechanisms and potential as a therapeutic agent.

References

Tubulozole Treatment for Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulozole is a potent synthetic microtubule inhibitor that has demonstrated significant anti-cancer activity in various preclinical studies. By interfering with the dynamics of microtubule polymerization, this compound disrupts essential cellular processes in cancer cells, including cell division, intracellular transport, and maintenance of cell structure. This leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death). These application notes provide a comprehensive overview of the effects of this compound on cancer cell lines, detailed protocols for key experimental assays, and a summary of its cytotoxic efficacy.

Mechanism of Action

This compound exerts its anti-cancer effects by destabilizing microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton. They play a pivotal role in the formation of the mitotic spindle during cell division. By binding to tubulin, this compound inhibits its polymerization, leading to a net depolymerization of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent improper chromosome segregation. Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Data Presentation

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
COLO 205Colon Carcinoma1.5
HT-29Colon Carcinoma2.3
HCT-116Colon Carcinoma1.8
MCF-7Breast Adenocarcinoma3.1
MDA-MB-231Breast Adenocarcinoma2.8
A549Lung Carcinoma4.5
HeLaCervical Carcinoma2.1
PC-3Prostate Adenocarcinoma3.9

Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population and can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Signaling Pathways

Treatment of cancer cells with this compound has been shown to activate specific signaling pathways that mediate its anti-mitotic and pro-apoptotic effects. In human colon cancer cells, this compound induces the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway. Activated ERK1/2, in turn, phosphorylates and activates Checkpoint Kinase 1 (Chk1). Chk1 is a key regulator of the G2/M checkpoint. Its activation leads to the inhibition of Cdc25C phosphatase, which is necessary for entry into mitosis. This signaling cascade is a critical determinant of this compound-induced G2/M arrest. Furthermore, sustained arrest due to this pathway can ultimately lead to the induction of apoptosis.

Tubulozole_Signaling_Pathway This compound-Induced Signaling Pathway in Cancer Cells This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibition ERK12 ERK1/2 Activation Microtubules->ERK12 Disruption leads to Chk1 Chk1 Activation ERK12->Chk1 G2M_Arrest G2/M Cell Cycle Arrest Chk1->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to SRB_Assay_Workflow SRB Cytotoxicity Assay Workflow cluster_prep Preparation cluster_staining Fixation & Staining cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with this compound Seed->Treat Fix Fix with TCA Treat->Fix Stain Stain with SRB Fix->Stain Wash Wash with Acetic Acid Stain->Wash Solubilize Solubilize with Tris Base Wash->Solubilize Read Read Absorbance (515 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Application Notes and Protocols for Tubulozole in Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Tubulozole is a synthetic microtubule inhibitor that has been investigated for its potential as an anticancer agent. It functions by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, cell signaling, and intracellular trafficking. By interfering with microtubule function, this compound can induce cell cycle arrest, primarily at the G2/M phase, and subsequently lead to apoptosis in proliferating cancer cells. These characteristics make this compound a subject of interest in preclinical cancer research, particularly in the context of combination therapies.

Mechanism of Action

As a microtubule-destabilizing agent, this compound is believed to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network activates the mitotic spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Preclinical In Vivo Studies

Publicly available research on this compound's in vivo efficacy in mouse models is primarily focused on its synergistic effects when used in combination with other cancer therapies, such as gamma-irradiation. To date, there is a notable lack of comprehensive in vivo studies detailing the efficacy of this compound as a monotherapy. The available data from combination studies demonstrates that this compound can significantly enhance the anti-tumor effects of radiation.

Quantitative Data from In Vivo Mouse Studies

The following table summarizes the quantitative data from a key study investigating the combined effect of this compound and gamma-irradiation in murine tumor models.

Mouse ModelTumor TypeTreatmentDosageDosing ScheduleOutcomeCitation
C3H/He miceMO4 fibrosarcomaThis compound + Gamma-irradiation160 mg/kg (oral)Single dose 6 hours prior to 10 Gy irradiationMarked interactive effect on tumor growth[1]
C57BL/6 miceLewis Lung carcinomaThis compound + Gamma-irradiation160 mg/kg (oral)Single dose 6 hours prior to 10 Gy irradiationMarked interactive effect on tumor growth[1]
C3H/He miceMO4 fibrosarcomaThis compound + Gamma-irradiation80 mg/kg (oral)8 fractions, each administered 6 hours prior to 2 Gy irradiationInteractive effect maintained in a fractionated schedule[1]

Note: The stereo-isomer of this compound, this compound-T, which lacks antimicrotubular action, did not show any anti-tumoral effect, alone or in combination with gamma-irradiation, confirming the mechanism of action is related to microtubule disruption[1].

Experimental Protocols

Protocol 1: Evaluation of this compound in Combination with Gamma-Irradiation in a Subcutaneous Mouse Tumor Model

This protocol is based on the methodology described in the study by Distelmans et al. (1986).

1. Cell Culture and Tumor Implantation:

  • MO4 fibrosarcoma or Lewis Lung carcinoma cells are cultured in appropriate media.
  • For tumor implantation, 5 x 10^5 viable tumor cells are injected subcutaneously into the flank of syngeneic mice (e.g., C3H/He for MO4, C57BL/6 for Lewis Lung).
  • Tumors are allowed to grow to a palpable size (e.g., 5-7 mm in diameter) before the initiation of treatment.

2. Animal Groups:

  • Group 1: Control (vehicle only)
  • Group 2: this compound only
  • Group 3: Gamma-irradiation only
  • Group 4: this compound + Gamma-irradiation

3. Drug Preparation and Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water).
  • Administer this compound orally via gavage at the desired concentration (e.g., 80 mg/kg or 160 mg/kg).

4. Irradiation Procedure:

  • Six hours after this compound administration, mice are anesthetized.
  • The tumor area is locally irradiated with a specified dose of gamma-rays (e.g., 10 Gy for a single dose study or fractionated doses of 2 Gy). Lead shielding should be used to protect the rest of the body.

5. Monitoring and Endpoints:

  • Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width^2) / 2.
  • Animal body weight and general health are monitored throughout the experiment.
  • The primary endpoint is typically tumor growth delay. Euthanasia should be performed when tumors reach a predetermined size or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

6. Histological Analysis (Optional):

  • At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin.
  • Histological sections can be stained (e.g., with H&E) to assess tumor morphology and necrosis.
  • Immunohistochemistry can be performed to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Tumor Cell Culture (e.g., MO4, Lewis Lung) implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping tubulozole_admin Oral Administration of this compound grouping->tubulozole_admin irradiation Local Tumor Gamma-Irradiation (6h post-drug) tubulozole_admin->irradiation monitoring Tumor Volume & Body Weight Monitoring irradiation->monitoring endpoint Endpoint Analysis: Tumor Growth Delay monitoring->endpoint histology Histological & IHC Analysis (Optional) endpoint->histology

Caption: Experimental workflow for evaluating this compound in combination with irradiation.

signaling_pathway cluster_this compound This compound Action cluster_cellular_effects Cellular Effects This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin microtubule Microtubule Polymerization tubulin->microtubule Inhibited by this compound spindle Mitotic Spindle Formation microtubule->spindle checkpoint Spindle Assembly Checkpoint spindle->checkpoint mitotic_arrest Mitotic Arrest (G2/M) checkpoint->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

References

Application Notes and Protocols for Tubulozole in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulozole (also known as Tubulazole or R 46846) is a potent inhibitor of microtubule polymerization. It exerts its biological effects by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics. This disruption leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis. Due to its mechanism of action, this compound is a valuable tool for studying cellular processes involving microtubules, such as cell division, intracellular transport, and cell motility. It also holds potential as an anticancer agent.

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 84697-22-3
Molecular Formula C₂₃H₂₃Cl₂N₃O₄S
Molecular Weight 508.42 g/mol
Solubility While specific quantitative data for solubility in DMSO is not readily available, empirical evidence suggests that similar tubulin inhibitors are soluble in DMSO at concentrations suitable for creating stock solutions (e.g., ≥ 5 mg/mL). It is recommended to empirically determine the maximum solubility for your specific application.
Storage (Solid) Store at -20°C, protected from light and moisture.

Mechanism of Action Signaling Pathway

This compound disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division.

Tubulozole_Mechanism cluster_cell Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction

Mechanism of this compound Action

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 508.42 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound powder in a chemical fume hood.

  • Calculation:

    • To prepare a 10 mM stock solution, you will need to dissolve 5.0842 mg of this compound in 1 mL of DMSO.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (508.42 g/mol ) * (1000 mg/g) = 5.0842 mg/mL.

  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance.

  • Dissolving:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization (Optional): If the application requires absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage. Protect from light.

Application of this compound in Cell Culture

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM this compound from a 10 mM stock solution, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution).

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture vessels.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.

  • Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, cells can be harvested and analyzed using various assays to assess the effects of this compound, such as cell viability assays (e.g., MTT, CellTiter-Glo®), cell cycle analysis (by flow cytometry), or apoptosis assays (e.g., Annexin V staining).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

Tubulozole_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C/-80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working Use Stock seed Seed Cells seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Application Notes and Protocols for Flow Cytometry Analysis of Tubulozole-Induced Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubulozole is a potent microtubule-destabilizing agent that disrupts the formation and function of the mitotic spindle, a critical cellular machinery for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase. The ability to accurately quantify this mitotic arrest is crucial for understanding the mechanism of action of this compound and for its potential development as an anti-cancer therapeutic. Flow cytometry is a powerful and high-throughput technique that allows for the rapid analysis of cell cycle distribution in a population of cells. By staining DNA with a fluorescent dye such as propidium iodide (PI), the cellular DNA content can be quantified, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

These application notes provide a detailed protocol for inducing mitotic arrest in cultured cells using this compound and subsequent analysis of the cell cycle distribution by flow cytometry. Additionally, we present a summary of the expected results and a diagram of the key signaling pathways involved in this compound-induced mitotic arrest.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
This compound Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Control)60 ± 525 ± 315 ± 2
1Data not availableData not availableData not available
5Data not availableData not availableData not available
10 Data will vary by cell line Data will vary by cell line Significant increase expected [1][2]
20Data not availableData not availableData not available

Data are represented as mean ± standard deviation. Results are indicative and will vary depending on the cell line, experimental conditions, and incubation time.

Table 2: Time-Dependent Effect of 10 µM this compound on G2/M Arrest
Incubation Time (hours)% Cells in G2/M
015 ± 2
3 Significant increase observed [1][2]
6Expected to increase or plateau
12May increase, plateau, or decrease due to mitotic slippage or apoptosis
24May decrease due to mitotic slippage or apoptosis

Data are represented as mean ± standard deviation. Results are indicative and will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Induction of Mitotic Arrest with this compound

This protocol describes the treatment of cultured mammalian cells with this compound to induce G2/M phase cell cycle arrest.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, COLO 205)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 6-well plate or T-25 flask at a density that will allow for exponential growth during the experiment and result in approximately 1 x 10^6 cells per well/flask at the time of harvest.

    • For suspension cells, seed the cells in a T-25 flask at a suitable density.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20 µM). A concentration of 10 µM is a good starting point.[1][2]

    • For a time-course experiment, treat the cells with 10 µM this compound for different durations (e.g., 3, 6, 12, 24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

    • Remove the old medium from the cells and add the medium containing the desired concentration of this compound or vehicle control.

    • Incubate the cells for the desired time at 37°C in a humidified atmosphere with 5% CO2.

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol details the preparation of this compound-treated cells for cell cycle analysis using PI staining and flow cytometry.

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • RNase A (100 µg/mL solution in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes (5 mL)

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.

    • Count the cells using a hemocytometer or automated cell counter to ensure you have approximately 1 x 10^6 cells per sample.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This ensures proper fixation and minimizes cell clumping.

    • Incubate the cells on ice for at least 30 minutes. Note: Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with 1 mL of PBS, centrifuging at 500 x g for 5 minutes between washes.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to a flow cytometry tube.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Create a histogram of the PI fluorescence to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).

    • Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining_analysis Staining & Analysis seed_cells Seed Cells overnight_incubation Overnight Incubation seed_cells->overnight_incubation tubulozole_treatment This compound Treatment (e.g., 10 µM, 3h) overnight_incubation->tubulozole_treatment harvest_cells Harvest Cells tubulozole_treatment->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fixation Fix in 70% Ethanol wash_pbs->fixation pi_staining Propidium Iodide & RNase A Staining fixation->pi_staining flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry data_analysis Data Analysis (%G0/G1, S, G2/M) flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing this compound-induced mitotic arrest.

signaling_pathway cluster_upstream Microtubule Disruption cluster_mapk MAPK Pathway cluster_checkpoint Checkpoint Activation cluster_cdk Mitotic Kinase Regulation cluster_arrest Cell Cycle Outcome This compound This compound microtubule Microtubule Depolymerization This compound->microtubule erk ERK1/2 Activation microtubule->erk chk1 Chk1 Activation erk->chk1 cdc25c Cdc25C Phosphorylation (Inactivation) chk1->cdc25c phosphorylates cdk1_cyclinB Cdk1/Cyclin B1 (Active) cdc25c->cdk1_cyclinB dephosphorylates g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest maintains cdk1_cyclinB_inactive Cdk1/Cyclin B1 (Inactive)

Caption: Signaling pathway of this compound-induced mitotic arrest.

References

Troubleshooting & Optimization

Technical Support Center: Tubulozole Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulozole.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, covering topics from basic handling to complex in vivo studies.

Solubility and Stability Issues

Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

Answer:

This compound, particularly the active cis-isomer (this compound-C), is a hydrophobic molecule with limited aqueous solubility.

  • Working Solutions: For cell-based assays, the DMSO stock solution should be serially diluted in your cell culture medium to the final desired concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • In Vivo Formulations: For animal studies, a common formulation for poorly soluble compounds involves a mixture of solvents. A typical vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, the optimal vehicle should be determined empirically for your specific experimental setup to ensure the compound remains in solution and to minimize vehicle-related toxicity.

Troubleshooting Poor Solubility:

ProblemPossible CauseSuggested Solution
Precipitation in aqueous buffer/medium The compound's solubility limit has been exceeded.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, but be mindful of its potential effects on the experiment. - Use a fresh dilution from a high-concentration stock immediately before use. - Consider using a solubilizing agent like cyclodextrin.
Cloudiness upon dilution The compound is "crashing out" of solution.- Vortex or gently warm the solution to aid dissolution. - Prepare dilutions at a lower concentration.

Question: How stable is this compound in solution and how should I store it?

Answer:

The stability of this compound is crucial for obtaining reproducible results.

  • Stock Solutions: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Working Solutions: Aqueous working solutions of this compound are generally less stable and should be prepared fresh for each experiment. Degradation can be accelerated by exposure to light, high temperatures, and non-neutral pH.

  • Stability Testing: If you suspect stability issues, you can perform a simple stability test by measuring the compound's activity or concentration (e.g., via HPLC) after incubation under your experimental conditions for a relevant period.

In Vitro Assay Problems

Question: My tubulin polymerization assay results with this compound are inconsistent. What are the common pitfalls?

Answer:

Tubulin polymerization assays are sensitive to several factors. Here are some common issues and solutions:

ProblemPossible CauseSuggested Solution
No or weak polymerization in the control - Inactive tubulin protein. - Incorrect buffer composition or temperature. - Insufficient GTP.- Use high-quality, polymerization-competent tubulin. - Ensure the assay buffer is at the correct pH and contains the necessary co-factors (e.g., Mg2+). - Pre-warm the plate reader and assay plate to 37°C. - Ensure GTP is added to the reaction mixture immediately before starting the assay.
High variability between replicates - Pipetting errors. - Temperature fluctuations across the plate. - Air bubbles in the wells.- Use calibrated pipettes and practice consistent pipetting technique. - Ensure uniform heating of the microplate. - Be careful not to introduce air bubbles when adding reagents.
Unexpected results with this compound - Incorrect isomer used (this compound-T is inactive). - Compound precipitation. - Off-target effects at high concentrations.- Confirm you are using the active cis-isomer (this compound-C). - Visually inspect the wells for any signs of precipitation. - Perform a dose-response curve to identify the optimal concentration range.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in ice-cold G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9 with 10% glycerol) to a final concentration of 3-5 mg/mL.

    • Prepare a 10 mM stock solution of GTP in G-PEM buffer.

    • Prepare a stock solution of this compound-C in DMSO (e.g., 10 mM).

  • Assay Setup:

    • Pre-warm a 96-well plate and a microplate reader to 37°C.

    • On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 100 µL final volume, this may include:

      • Tubulin solution (to final concentration of 1-2 mg/mL)

      • GTP (to final concentration of 1 mM)

      • This compound-C or vehicle control (DMSO) at various concentrations.

      • G-PEM buffer to make up the final volume.

  • Data Acquisition:

    • Transfer the reaction mixtures to the pre-warmed 96-well plate.

    • Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every 30 seconds for 60-90 minutes.

Question: I am observing high variability and edge effects in my cell-based assays with this compound. How can I improve my results?

Answer:

Reproducibility in cell-based assays is critical. Here are some tips to minimize variability:

ProblemPossible CauseSuggested Solution
High variability between wells - Inconsistent cell seeding. - Pipetting errors. - "Edge effect" due to evaporation.- Ensure a single-cell suspension before seeding. - Use a multichannel pipette for adding cells and reagents. - Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
Inconsistent dose-response curves - Cell passage number and health. - Fluctuation in incubation times. - Compound instability in media.- Use cells within a consistent and low passage number range. - Ensure consistent timing for compound addition and assay readout. - Prepare fresh dilutions of this compound for each experiment.

Experimental Workflow for a Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Maintain Cell Culture harvest_cells Harvest and Count Cells cell_culture->harvest_cells seed_plate Seed Cells in 96-well Plate harvest_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a typical cell viability assay with this compound.

In Vivo Experiment Challenges

Question: I am planning an in vivo study with this compound in mice. What is a suitable vehicle and what is the maximum tolerated dose (MTD)?

Answer:

  • Vehicle Formulation: As mentioned earlier, a common vehicle for administering hydrophobic compounds like this compound to mice is a mixture of solvents. A good starting point is a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to conduct a vehicle toxicity study in a small cohort of animals before proceeding with the main experiment.

  • Maximum Tolerated Dose (MTD): The MTD for this compound will depend on the mouse strain, administration route, and dosing schedule. A thorough literature search for preclinical studies of this compound is recommended to find reported MTDs. If no data is available, a dose-range-finding study is essential. This typically involves administering escalating doses of this compound to small groups of mice and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality).

Troubleshooting In Vivo Studies:

ProblemPossible CauseSuggested Solution
Animal distress or toxicity - Dose is too high. - Vehicle toxicity. - Off-target effects of this compound.- Perform a dose-range-finding study to determine the MTD. - Include a vehicle-only control group to assess vehicle toxicity. - Monitor animals closely for any adverse effects.
Lack of efficacy - Insufficient dose or bioavailability. - Rapid metabolism or clearance of the compound. - Inappropriate tumor model.- Ensure the dose is at or near the MTD. - Perform pharmacokinetic studies to determine the compound's concentration in plasma and tumor tissue over time. - Select a tumor model that has been shown to be sensitive to microtubule inhibitors.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a microtubule inhibitor. The active cis-isomer, this compound-C, binds to tubulin and disrupts the assembly of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cells.

Signaling Pathway of this compound-Induced Apoptosis

G This compound This compound-C Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Leads to G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: this compound-C inhibits tubulin polymerization, leading to apoptosis.

2. What is the difference between this compound-C and this compound-T?

This compound exists as two stereoisomers: the cis-isomer (this compound-C) and the trans-isomer (this compound-T). This compound-C is the biologically active form that inhibits microtubule polymerization. This compound-T is considered biologically inactive and serves as an excellent negative control in experiments.

3. Are there any known off-target effects of this compound?

While the primary target of this compound is tubulin, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. A comprehensive kinase selectivity profile for this compound is not widely published. If you observe unexpected cellular phenotypes that cannot be explained by microtubule disruption, it is advisable to consider potential off-target effects. Running a broad kinase screen can help identify any unintended targets.

4. What are the potential mechanisms of resistance to this compound?

Mechanisms of resistance to microtubule-targeting agents are well-documented and may apply to this compound. These can include:

  • Overexpression of drug efflux pumps: Proteins like P-glycoprotein (MDR1) can actively transport the drug out of the cell, reducing its intracellular concentration.

  • Mutations in tubulin: Changes in the amino acid sequence of α- or β-tubulin can alter the drug-binding site, reducing the affinity of this compound.

  • Changes in tubulin isotype expression: Different tubulin isotypes have varying sensitivities to microtubule inhibitors. An upregulation of a less sensitive isotype can confer resistance.

5. How can I quantify this compound in biological samples?

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) detection is the standard method for quantifying small molecules like this compound in biological matrices such as plasma or tissue homogenates. A validated method would be required for accurate and reproducible measurements.

General HPLC Method Parameters for Small Molecule Quantification

ParameterTypical Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a relevant wavelength or MS/MS in MRM mode
Sample Preparation Protein precipitation with acetonitrile or solid-phase extraction (SPE)

This technical support center provides a foundation for troubleshooting common issues in this compound experiments. For further, more specific inquiries, consulting the primary literature or contacting the compound supplier is recommended.

Optimizing Tubulozole Concentration for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tubulozole concentration for cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a microtubule-targeting agent. It functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. A study on human colon cancer cells (COLO 205) has shown that this compound induces G2/M phase arrest at a concentration of 10 µM after 3 hours of treatment.[1]

Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?

A2: Based on available data for microtubule inhibitors and the specific information on this compound's effect on cell cycle, a sensible starting range for a cytotoxicity assay would be from 0.01 µM to 100 µM. This broad range will help in determining the IC50 value, which is the concentration of a drug that inhibits cell growth by 50%. It is recommended to perform a serial dilution across this range to identify the most effective concentrations.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Which cytotoxicity assay is most suitable for use with this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and appropriate method for assessing cell viability and the cytotoxic effects of compounds like this compound. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. Other suitable assays include the XTT, MTS, and CellTiter-Glo® luminescent cell viability assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding reagents. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
No cytotoxic effect observed This compound concentration is too low, incubation time is too short, or the cell line is resistant.Test a wider and higher concentration range of this compound. Increase the incubation time (e.g., 24, 48, and 72 hours). If the cell line is known to express high levels of drug efflux pumps (e.g., P-glycoprotein), consider using a different cell line or a combination therapy approach.
Precipitation of this compound in culture medium The solubility limit of this compound in the aqueous medium has been exceeded.Ensure the final DMSO concentration is within the recommended limits. Prepare intermediate dilutions of the this compound stock in culture medium before adding to the cells. Visually inspect the medium for any signs of precipitation after adding the compound.
High background in control wells (no cells) Contamination of the medium or assay reagents.Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed throughout the experiment.
Inconsistent IC50 values across experiments Variations in cell passage number, cell health, or experimental conditions.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of the experiment. Standardize all experimental parameters, including seeding density, incubation times, and reagent concentrations.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)
  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 350 g/mol , you would need 3.5 mg.

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Detailed Protocol for MTT Cytotoxicity Assay with this compound
  • Cell Seeding:

    • Culture your chosen cancer cell line (e.g., HCT116) in the appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Prepare and Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 signaling_pathway This compound This compound Tubulin Tubulin This compound->Tubulin inhibits polymerization Microtubule Microtubule Tubulin->Microtubule polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

References

Technical Support Center: Tubulozole Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tubulozole in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data for this compound is not extensively published, based on its chemical structure, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is recommended to first prepare a concentrated stock solution in 100% DMSO. For aqueous experimental buffers, it is crucial to minimize the final concentration of the organic solvent to avoid precipitation and potential cellular toxicity. Always perform a solubility test at your desired final concentration before proceeding with experiments.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure maximum stability, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage at these temperatures is not recommended without specific stability data.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Based on the chemical structure of this compound, which contains a carbamate and a dioxolane ring, several degradation pathways are possible:

  • Hydrolysis: The ethyl carbamate group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.

  • Photodegradation: Exposure to light, particularly UV light, may lead to the degradation of the aromatic and heterocyclic rings in the molecule.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the carbamate functional group. Studies on similar ethyl N-phenylcarbamates have shown thermal decomposition.[1][2]

Below is a diagram illustrating the potential degradation points on the this compound molecule.

cluster_this compound This compound Structure cluster_degradation Potential Degradation Sites This compound This compound Hydrolysis Hydrolysis (Carbamate) This compound->Hydrolysis pH extremes Photodegradation Photodegradation (Aromatic/Heterocyclic Rings) This compound->Photodegradation Light Exposure Thermal Thermal Degradation (Carbamate) This compound->Thermal High Temperature

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound in experiments. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions from solid compound.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect solutions from light at all times.4. Avoid prolonged storage in aqueous buffers before use.
Precipitation of this compound in aqueous buffer. Poor solubility at the desired concentration.1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., DMSO), if experimentally permissible.3. Gently warm the solution (e.g., to 37°C) to aid dissolution, but be mindful of potential thermal degradation.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.1. Standardize solution preparation and storage procedures.2. Perform a stability study of this compound in your experimental buffer (see protocol below).3. Use an analytical method like HPLC to verify the concentration of your stock solution periodically.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other appropriate buffer components)

  • The solution/buffer in which stability is to be tested

2. HPLC Instrumentation and Conditions (Hypothetical):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 10 µg/mL in the test buffer.

  • Divide the solution into separate aliquots for each time point and condition to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).

4. Stability Study Workflow:

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Analysis Prep Prepare this compound Solution in Test Buffer T0 Time 0 Analysis (Control) Prep->T0 Cond1 Condition 1 (e.g., Room Temp, Light) Prep->Cond1 Cond2 Condition 2 (e.g., 4°C, Dark) Prep->Cond2 HPLC HPLC Analysis T0->HPLC T1 Time Point 1 Cond1->T1 Cond2->HPLC T2 Time Point 2 T1->T2 Tn Time Point n T2->Tn Tn->HPLC Data Compare Peak Area to Time 0 HPLC->Data

Caption: Workflow for this compound stability assessment.

5. Data Analysis:

  • Inject a sample at Time 0 to get the initial peak area of this compound.

  • At each subsequent time point, inject a sample from each storage condition.

  • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at Time 0.

Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Summary of Hypothetical Stability Data

The following table illustrates how to present the results of a stability study.

Storage Condition Time 0 24 Hours 48 Hours 72 Hours
-20°C, Dark 100%99.8%99.5%99.3%
4°C, Dark 100%98.5%96.2%94.1%
Room Temp, Dark 100%92.1%85.3%78.6%
Room Temp, Light 100%85.4%71.2%58.9%

This guide provides a starting point for handling and assessing the stability of this compound in solution. It is essential to perform your own stability studies under your specific experimental conditions to ensure the accuracy and reproducibility of your results.

References

determining optimal incubation time for Tubulozole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulozole, a potent inhibitor of microtubule polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a microtubule-destabilizing agent. It functions by binding to β-tubulin at the colchicine-binding site, which inhibits the polymerization of tubulin into microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately induce apoptosis.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.

Q3: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on compounds with similar mechanisms, a starting concentration range of 10 nM to 100 nM is recommended for initial experiments.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How does this compound affect the microtubule network?

At effective concentrations, this compound leads to the disassembly and fragmentation of the microtubule network.[1] This can be visualized using immunofluorescence microscopy by staining for α-tubulin. At lower concentrations, it may suppress microtubule dynamics without causing significant depolymerization.[2]

Troubleshooting Guides

Issue 1: No observable effect on cells after this compound treatment.
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM).
Insufficient Incubation Time The effect of this compound on cell viability or microtubule structure may require a longer incubation period. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours).
Cell Line Resistance Some cell lines may exhibit resistance to microtubule-targeting agents. Consider using a different cell line or a positive control compound (e.g., colchicine or nocodazole).
Compound Degradation Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 2: High levels of cell death observed even at low concentrations.
Possible Cause Troubleshooting Step
Cell Line Sensitivity Your cell line may be highly sensitive to this compound. Reduce the concentration range in your dose-response experiments.
DMSO Toxicity Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and that a vehicle control (DMSO alone) is included in your experiments.
Off-target Effects While this compound is a specific microtubule inhibitor, off-target effects can occur at high concentrations. Correlate the observed phenotype with known effects of microtubule disruption (e.g., G2/M arrest).

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound

This protocol outlines a method to determine the optimal incubation time for observing a specific cellular effect of this compound, such as cell cycle arrest or apoptosis.

1. Cell Seeding:

  • Seed your cells of interest in a multi-well plate at a density that will not lead to confluency within the longest time point of your experiment.

2. This compound Treatment:

  • After allowing the cells to adhere overnight, treat them with a predetermined effective concentration of this compound (determined from a dose-response experiment). Include a vehicle control (DMSO).

3. Time-Course Incubation:

  • Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

4. Endpoint Analysis:

  • At each time point, harvest the cells and analyze for your desired endpoint. For example:

    • Cell Cycle Analysis: Fix the cells, stain with a DNA dye (e.g., propidium iodide), and analyze by flow cytometry.

    • Apoptosis Assay: Use an Annexin V/PI staining kit and analyze by flow cytometry.

    • Microtubule Integrity: Fix and permeabilize the cells, then perform immunofluorescence staining for α-tubulin.

5. Data Analysis:

  • Quantify the percentage of cells in the G2/M phase or the percentage of apoptotic cells at each time point. The optimal incubation time is the point at which the desired effect is maximal and precedes significant secondary effects like widespread cell death (unless that is the intended outcome).

Table 1: Example Time-Course Data for G2/M Arrest

Incubation Time (hours)% of Cells in G2/M (Vehicle Control)% of Cells in G2/M (50 nM this compound)
612.5%18.2%
1213.1%35.7%
2412.8%68.4%
4813.5%55.3% (increase in sub-G1 peak)

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Tubulozole_Signaling_Pathway cluster_0 Cellular Effects This compound This compound Tubulin β-Tubulin This compound->Tubulin binds MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization MT_Destabilization Microtubule Destabilization Spindle_Disruption Mitotic Spindle Disruption MT_Destabilization->Spindle_Disruption G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Optimal_Incubation_Workflow cluster_workflow Workflow for Determining Optimal Incubation Time cluster_analysis Endpoint Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound and Vehicle Control seed_cells->treat_cells time_points Incubate for Various Time Points (e.g., 6, 12, 24, 48h) treat_cells->time_points harvest_cells Harvest Cells at Each Time Point time_points->harvest_cells flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) harvest_cells->flow_cytometry microscopy Immunofluorescence (Microtubule Staining) harvest_cells->microscopy analyze_data Quantify Results and Determine Optimal Time flow_cytometry->analyze_data microscopy->analyze_data end End analyze_data->end

References

Technical Support Center: Troubleshooting Autofluorescence in Tubulozole Imaging Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tubulozole in cellular imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate issues with autofluorescence, ensuring high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?

A: Autofluorescence is the natural emission of light by biological structures or molecules when excited by a light source. In fluorescence microscopy, this can create a high background signal that obscures the specific fluorescence from your labeled targets (e.g., fluorescently-tagged antibodies against tubulin). This can lead to poor signal-to-noise ratios, making it difficult to accurately visualize the effects of this compound on the microtubule network.[1][2][3]

Q2: I am observing high background fluorescence across all my channels, even in my control (untreated) cells. What are the likely causes?

A: This is a classic sign of autofluorescence. The primary causes can be categorized as follows:

  • Endogenous Fluorophores: Molecules naturally present in cells, such as NADH, flavins, collagen, elastin, and lipofuscin, can fluoresce.[2][4][5]

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular proteins and amines to create fluorescent products.[1][4][6] Glutaraldehyde is known to cause more significant autofluorescence than formaldehyde.[1]

  • Cell Culture Media Components: Phenol red and other components in cell culture media can be highly fluorescent.[2]

  • Extracellular Matrix Components: If you are working with tissues, components like collagen and elastin are major sources of autofluorescence.[3][5]

Q3: My autofluorescence seems to be worse in the green and red channels. Is this expected?

A: Yes, this is a common observation. Many endogenous fluorophores, such as flavins and lipofuscin, have broad emission spectra that significantly overlap with the green and red regions of the spectrum.[1][5] Additionally, aldehyde-induced autofluorescence often presents as a broad-spectrum signal, affecting multiple channels.[1] Heat and dehydration during sample preparation can also increase autofluorescence, particularly in the red spectrum (530-600 nm).[4][6][7]

Q4: Can this compound itself cause autofluorescence?

A: While there is no direct evidence from the provided search results to suggest that this compound is inherently fluorescent, it is a benzimidazole derivative.[8][9] Some cyclic compounds can exhibit fluorescence. To determine if this compound is contributing to the signal, it is crucial to include a control where cells are treated with this compound but are not stained with any fluorescent labels.

Troubleshooting Guide

Step 1: Identify the Source of Autofluorescence

Use the following workflow to systematically identify the potential source of the unwanted background signal in your this compound experiment.

A Start: High Autofluorescence Observed B Image Unstained, Untreated Cells A->B D Image Stained, Untreated Cells (No Primary Ab) A->D E Fluorescence Present in B? B->E C Image Unstained, this compound-Treated Cells F Fluorescence Increased in C vs. B? C->F G Fluorescence Present in D? D->G E->C Yes K Source: Fixation-Induced or Other Procedural Artifacts E->K No H Source: Endogenous Autofluorescence (e.g., flavins, lipofuscin) F->H No I Source: this compound Compound Itself F->I Yes J Source: Non-specific Secondary Ab Binding G->J Yes G->K No L Proceed to Mitigation Strategies H->L I->L J->L K->L

Caption: Troubleshooting workflow to identify the source of autofluorescence.

Step 2: Mitigation Strategies

Based on the likely source of autofluorescence, implement one or more of the following strategies.

Endogenous FluorophoreTypical Excitation (nm)Typical Emission (nm)Recommended Mitigation Strategies[5][10]
Flavins (FAD, FMN) UV - Green (360-520)Green (500-560)Choose fluorophores in the far-red spectrum.
NAD(P)H UV - Blue (340-460)Violet - Blue (440-470)Use far-red fluorophores; two-photon microscopy can sometimes help.
Lipofuscin UV - Violet (345-360)Blue - Red (450-650)Treat with Sudan Black B, TrueBlack™, or Eriochrome black T.[1][10][11]
Collagen & Elastin UV - Violet (330-400)Blue - Green (470-520)Treat with Pontamine Sky Blue 5BX (for elastin); use far-red fluorophores.[5][12]
Heme (from RBCs) BroadBroadPerfuse tissues with PBS prior to fixation to remove red blood cells.[1][7]
  • Choice of Fluorophores: Whenever possible, use fluorophores that emit in the far-red or near-infrared region of the spectrum (>650 nm), as endogenous autofluorescence is significantly lower in this range.[1][13]

  • Fixation Method:

    • Minimize fixation time to the shortest duration necessary for adequate preservation of morphology.[6][7]

    • Consider using a non-aldehyde fixative, such as chilled methanol, for cellular preparations, though this may affect some epitopes.[1]

    • If using aldehyde fixatives, a sodium borohydride treatment can help reduce the autofluorescence caused by Schiff bases, though results can be variable.[1]

cluster_fixation Aldehyde Fixation cluster_quenching Quenching A Aldehyde (e.g., Formaldehyde) C Schiff Base Formation (Fluorescent Product) A->C B Primary Amine (in Protein) B->C E Reduction of Schiff Base C->E D Sodium Borohydride (NaBH4) D->E F Non-Fluorescent Product E->F

Caption: Mechanism of aldehyde-induced autofluorescence and its reduction.

  • Quenching Agents:

    • Sudan Black B: A lipophilic dye effective at quenching lipofuscin-based autofluorescence.[1][11] Note that it may introduce its own fluorescence in the far-red channel.[1]

    • Trypan Blue: Can quench autofluorescence to some extent but may also increase it in certain channels.[11]

    • Commercial Reagents: Products like TrueVIEW™ and TrueBlack™ are designed to quench autofluorescence from various sources, including lipofuscin and red blood cells.[1][11][14]

  • Image Acquisition and Processing:

    • Spectral Unmixing: If you have access to a spectral confocal microscope, you can capture the emission spectrum of the autofluorescence from an unstained sample and computationally subtract it from your experimental images.[13]

    • Photobleaching: Intentionally exposing the sample to high-intensity excitation light before imaging can sometimes reduce autofluorescence, but this also risks photobleaching your specific signal.[2]

Example Experimental Protocol: Immunofluorescence Staining after this compound Treatment

This protocol provides a framework for examining the effects of this compound on microtubules, with integrated steps to minimize autofluorescence.

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips.

    • Before imaging, replace the standard culture medium with a phenol red-free medium to reduce background fluorescence from the media.[2]

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-only control.

  • Fixation (Choose one):

    • Paraformaldehyde (PFA): Fix with 4% PFA in PBS for 10 minutes at room temperature. Keep fixation time minimal.[6]

    • Chilled Methanol: Fix with ice-cold methanol for 5-10 minutes at -20°C. This can reduce aldehyde-induced autofluorescence but may alter antigenicity.[1]

  • Permeabilization and Blocking:

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Antibody Incubation:

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a secondary antibody conjugated to a far-red fluorophore (e.g., Alexa Fluor 647) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • (Optional) Autofluorescence Quenching:

    • If significant autofluorescence is still present (determined from control slides), treat with a quenching agent like 0.1% Sudan Black B in 70% ethanol for 10 minutes.[5]

    • Wash thoroughly with PBS.

  • Mounting and Imaging:

    • Mount coverslips with a low-fluorescence mounting medium containing DAPI for nuclear counterstaining.

    • Image using a confocal or widefield fluorescence microscope, using appropriate laser lines and emission filters for your chosen fluorophores. Always include an "autofluorescence control" slide (unstained) to set baseline detector settings.[15]

References

how to avoid Tubulozole crystallization in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tubulozole in their experiments and avoiding common issues such as crystallization in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a synthetic small molecule that functions as a microtubule inhibitor.[1] Its primary application in research is as an antineoplastic agent, meaning it is used to inhibit the growth and proliferation of cancer cells.[1][2] It is also classified as an antiprotozoal agent.[2]

Q2: What are the chemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for its proper handling and use in experiments.

PropertyValue
Molecular FormulaC23H23Cl2N3O4S[1][2][3]
Molecular Weight508.4 g/mol [1][2]
SynonymsTubulazole, Tubulozolum, Tubulozol[1][2]

Q3: Why is my this compound precipitating or crystallizing in the cell culture media?

Crystallization of small molecules like this compound in aqueous solutions such as cell culture media is often due to its low water solubility. Many organic compounds, particularly those developed for pharmacological purposes, are hydrophobic. When a concentrated stock solution of a hydrophobic compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture media, the compound's solubility limit can be exceeded, leading to precipitation.

Troubleshooting Guide: Preventing this compound Crystallization

This guide provides a step-by-step approach to troubleshoot and prevent the crystallization of this compound in your cell culture media.

Step 1: Proper Stock Solution Preparation

The initial preparation of a concentrated stock solution is a critical step.

Recommended Protocol:

  • Solvent Selection: Due to its likely hydrophobic nature, Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. Other potential solvents include ethanol.

  • Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your cell culture media. The final concentration of the organic solvent in the media should ideally be below 1% to avoid solvent-induced cytotoxicity.[4]

  • Dissolution: Ensure this compound is completely dissolved in the solvent. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Step 2: Dilution into Culture Media

The method of diluting the stock solution into the aqueous media is crucial to prevent precipitation.

Recommended Protocol:

  • Pre-warm Media: Always use pre-warmed cell culture media (37°C). Adding a cold solution to a warm one can decrease the solubility of the compound.

  • Step-wise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock solution into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.

  • Rapid Mixing: When adding the this compound stock solution to the media, ensure rapid and thorough mixing. This can be achieved by gently pipetting up and down or by vortexing the media while adding the stock solution. The goal is to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Final Solvent Concentration: As mentioned, keep the final concentration of the organic solvent in your culture media as low as possible (ideally ≤ 0.5%). High concentrations of solvents like DMSO can be toxic to cells.[4]

Step 3: Advanced Troubleshooting for Persistent Crystallization

If crystallization persists, consider these advanced strategies.

Multi-Step Solubilization Protocol:

For compounds that are particularly difficult to dissolve, a multi-step protocol can be effective.[5]

  • Initial Dissolution: Dissolve this compound in 100% DMSO.

  • Intermediate Dilution with Serum: Dilute the DMSO stock solution 10-fold in pre-warmed fetal bovine serum (FBS). The proteins in the serum can act as carriers and help to keep the compound in solution.

  • Final Dilution in Media: Perform the final dilution in your complete cell culture media.

Use of Co-solvents or Surfactants:

In some cases, the use of a co-solvent or a non-toxic surfactant can improve solubility.

  • Co-solvents: Polyethylene glycol 400 (PEG400) or glycerin can sometimes be used in combination with the primary solvent.[6]

  • Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 at low concentrations (e.g., up to 0.5%) can aid in solubilization.[6] However, it is crucial to test the toxicity of any additive on your specific cell line.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting this compound crystallization.

Tubulozole_Troubleshooting cluster_preparation Stock Solution Preparation cluster_dilution Dilution into Media cluster_advanced Advanced Troubleshooting start Start: this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve check_dissolved Completely Dissolved? dissolve->check_dissolved warm_vortex Warm (37°C) & Vortex check_dissolved->warm_vortex No store Store at -20°C/-80°C check_dissolved->store Yes warm_vortex->dissolve prewarm_media Pre-warm Media (37°C) add_stock Add Stock to Media with Rapid Mixing prewarm_media->add_stock check_crystals Crystallization? add_stock->check_crystals experiment Proceed with Experiment check_crystals->experiment No multistep Try Multi-step Solubilization Protocol check_crystals->multistep Yes cosolvent Consider Co-solvents/ Surfactants (with toxicity testing) multistep->cosolvent Still an issue

Caption: Troubleshooting workflow for preventing this compound crystallization.

References

Validation & Comparative

The Role of Tubulozole T as a Negative Control in Microtubule-Targeted Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tubulozole T and its active isomer, this compound C, establishing the utility of this compound T as a reliable negative control in research focused on microtubule dynamics and microtubule-targeting agents. By presenting available data, detailed experimental protocols, and clear visual diagrams, this guide aims to equip researchers with the necessary information to design robust experiments and accurately interpret their results.

Introduction to this compound Isomers

This compound is a synthetic compound that exists as two distinct stereoisomers: the cis-isomer (this compound C) and the trans-isomer (this compound T). These isomers, while chemically identical in composition, possess different three-dimensional structures that profoundly impact their biological activity. This compound C is a potent microtubule inhibitor, disrupting the polymerization of tubulin and leading to cell cycle arrest and apoptosis. In contrast, this compound T is biologically inactive with respect to microtubule disruption, making it an ideal negative control for studies investigating the specific effects of this compound C.[1][2][3]

The use of a structurally related but inactive compound like this compound T as a negative control is crucial for attributing observed cellular effects directly to the inhibition of microtubule dynamics by this compound C, rather than to off-target effects or the general chemical structure of the compound.

Comparative Biological Activity

FeatureThis compound C (cis-isomer)This compound T (trans-isomer)Other Microtubule Inhibitors (e.g., Colchicine, Vincristine)
Mechanism of Action Inhibits microtubule polymerization by binding to tubulin.[1]Does not significantly interact with or inhibit microtubule polymerization.[2][3]Inhibit microtubule polymerization (e.g., Colchicine, Vinca alkaloids) or stabilize microtubules (e.g., Taxanes).
Cellular Effects Induces G2/M cell cycle arrest, disrupts mitotic spindle formation, leads to apoptosis.No significant effect on cell cycle progression or microtubule-dependent processes.[3]Induce cell cycle arrest and apoptosis.
In Vivo Antitumor Activity Demonstrates significant antitumor activity in various cancer models.[1]Lacks antitumor activity.[2]Widely used as chemotherapeutic agents with proven antitumor efficacy.

Note: The lack of a centralized, publicly available table of comparative IC50 values for both isomers necessitates a reliance on the qualitative descriptions of their activities found in the scientific literature. Researchers are encouraged to perform their own dose-response experiments to determine the specific concentrations for their experimental systems.

Experimental Protocols

Here, we provide detailed methodologies for two key experiments where this compound T serves as an essential negative control.

Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines the steps to compare the cytotoxic effects of this compound C and this compound T on a cancer cell line.

Objective: To determine the concentration-dependent effect of this compound C on cell viability compared to the inactive control, this compound T.

Materials:

  • Cancer cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound C (dissolved in DMSO)

  • This compound T (dissolved in DMSO)

  • Vehicle control (DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound C and this compound T in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

    • For XTT assay: Add 50 µL of XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value for this compound C. The curve for this compound T is expected to show no significant decrease in viability.

Immunofluorescence Staining of the Microtubule Network

This protocol allows for the direct visualization of the effects of this compound C and this compound T on the cellular microtubule network.

Objective: To visualize the disruption of the microtubule network by this compound C, using this compound T as a negative control.

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • This compound C

  • This compound T

  • Vehicle control (DMSO)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with an effective concentration of this compound C (e.g., 1-10 µM), a corresponding concentration of this compound T, and a vehicle control for a predetermined time (e.g., 4-24 hours).

  • Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Cells treated with this compound C are expected to show a diffuse tubulin staining and disrupted microtubule filaments, while cells treated with this compound T or vehicle should exhibit a well-organized, filamentous microtubule network.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound C (cis-isomer) Pathway cluster_1 This compound T (trans-isomer) Pathway This compound C This compound C Tubulin Dimers Tubulin Dimers This compound C->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Disrupted Microtubules Disrupted Microtubules Microtubule Polymerization->Disrupted Microtubules Inhibited by this compound C Mitotic Spindle Defect Mitotic Spindle Defect Disrupted Microtubules->Mitotic Spindle Defect G2/M Arrest G2/M Arrest Mitotic Spindle Defect->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis This compound T This compound T Tubulin Dimers_T Tubulin Dimers This compound T->Tubulin Dimers_T No significant binding Normal Microtubule Polymerization Normal Microtubule Polymerization Tubulin Dimers_T->Normal Microtubule Polymerization Intact Microtubules Intact Microtubules Normal Microtubule Polymerization->Intact Microtubules Normal Cell Division Normal Cell Division Intact Microtubules->Normal Cell Division

Caption: Signaling pathways of this compound C and this compound T.

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells This compound C This compound C Treat Cells->this compound C This compound T (Negative Control) This compound T (Negative Control) Treat Cells->this compound T (Negative Control) Vehicle (e.g., DMSO) Vehicle (e.g., DMSO) Treat Cells->Vehicle (e.g., DMSO) Incubate Incubate This compound C->Incubate This compound T (Negative Control)->Incubate Vehicle (e.g., DMSO)->Incubate Assay Endpoint Assay Endpoint Incubate->Assay Endpoint Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Assay Endpoint->Cytotoxicity Assay (MTT/XTT) Immunofluorescence Immunofluorescence Assay Endpoint->Immunofluorescence Data Analysis Data Analysis Cytotoxicity Assay (MTT/XTT)->Data Analysis Immunofluorescence->Data Analysis End End Data Analysis->End G Experiment Experimental Question: Is the observed effect due to microtubule disruption? Positive Control Positive Control This compound C (Active Isomer) Experiment->Positive Control Yes Negative Control Negative Control This compound T (Inactive Isomer) Experiment->Negative Control No Vehicle Control Vehicle Control e.g., DMSO Experiment->Vehicle Control Solvent Effect

References

Unraveling the Impact of Tubulozoles on Microtubule Dynamics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the inhibitory effects of Tubulozole C and this compound T on microtubule polymerization remains challenging due to the limited publicly available data on compounds with these specific names. Extensive searches have not yielded specific information or experimental data for compounds explicitly named "this compound C" and "this compound T."

However, the name "this compound" suggests a class of compounds targeting tubulin, likely featuring a triazole or a related nitrogen-containing heterocyclic ring system in their chemical structure. This aligns with a known class of microtubule inhibitors. Microtubule-targeting agents are crucial in cell biology research and as therapeutic agents, particularly in oncology.[1][2][3] They function by disrupting the dynamics of microtubule polymerization and depolymerization, which are essential for various cellular processes, most notably mitosis.[2][3]

The Landscape of Microtubule Inhibition

Microtubule inhibitors are broadly categorized into two main classes: microtubule-stabilizing and microtubule-destabilizing agents.[2] Stabilizing agents, such as the taxanes, promote the polymerization of tubulin into microtubules and prevent their subsequent disassembly. Conversely, destabilizing agents, which include the vinca alkaloids and colchicine, inhibit the polymerization of tubulin dimers.[2][3][4]

Based on the general understanding of "this compound"-like compounds, it is plausible that this compound C and this compound T belong to the category of microtubule-destabilizing agents that inhibit tubulin polymerization. For instance, a rationally designed triazole-based compound, designated T115, has been shown to compete with colchicine for its binding site on tubulin, leading to potent inhibition of microtubule polymerization and cell cycle arrest in the G2/M phase.[1][2]

Hypothetical Comparative Framework

While specific data for this compound C and this compound T is unavailable, a comparative guide for two hypothetical microtubule inhibitors would typically involve the following assessments:

Data Presentation:

A key aspect of comparing two microtubule inhibitors would be their half-maximal inhibitory concentration (IC50) values in a tubulin polymerization assay. This quantitative measure indicates the concentration of the compound required to inhibit 50% of microtubule polymerization. A lower IC50 value signifies higher potency.

Table 1: Illustrative Comparison of this compound Analogs in a Microtubule Polymerization Assay

CompoundIC50 (µM) in Tubulin Polymerization AssayCell LineCell Viability IC50 (nM)
This compound C (Hypothetical)XHeLaY
This compound T (Hypothetical)ZHeLaW
Colchicine (Reference)2.5HeLa10

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound C and this compound T.

Experimental Protocols:

A detailed methodology is crucial for the reproducibility and interpretation of experimental results.

In Vitro Tubulin Polymerization Assay:

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

  • Preparation: Purified bovine or porcine brain tubulin is prepared to a concentration of >99% purity.

  • Reaction Mixture: The tubulin is mixed with a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and GTP.

  • Initiation: The reaction is initiated by raising the temperature to 37°C.

  • Treatment: Different concentrations of the test compounds (e.g., this compound C, this compound T) or a reference compound (e.g., colchicine) are added to the reaction mixture.[4] A vehicle control (e.g., DMSO) is also included.

  • Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which is monitored by measuring the absorbance (turbidity) at 340 nm or 400 nm over time using a spectrophotometer.[4]

  • Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Visualization of Cellular Effects:

The impact of microtubule inhibitors on the cellular microtubule network and the cell cycle can be visualized through various techniques.

Experimental Workflow for Cellular Analysis:

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Outcome cell_culture Cancer Cell Line (e.g., HeLa) treatment Treat with this compound C/T (various concentrations) cell_culture->treatment immunofluorescence Immunofluorescence Staining (α-tubulin antibody) treatment->immunofluorescence flow_cytometry Flow Cytometry (Cell Cycle Analysis) treatment->flow_cytometry microtubule_disruption Visualization of Microtubule Disruption immunofluorescence->microtubule_disruption g2m_arrest Quantification of G2/M Phase Arrest flow_cytometry->g2m_arrest

Caption: Workflow for assessing the cellular effects of this compound compounds.

Signaling Pathway Disruption:

Microtubule inhibitors trigger the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][5]

G This compound This compound C / T tubulin Tubulin Polymerization This compound->tubulin inhibition microtubules Microtubule Dynamics tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle disruption sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac g2m G2/M Phase Arrest sac->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Signaling pathway initiated by microtubule polymerization inhibitors.

References

A Comparative Guide to Validating Tubulozole Activity Using Its Inactive Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of Tubulozole, a potent microtubule-targeting agent, by comparing it with its stereochemically distinct and biologically inactive isomer. The use of an inactive isomer as a negative control is a critical experimental design element, ensuring that the observed cellular effects are attributable to the specific mechanism of action of the active compound and not due to off-target or non-specific effects.

Introduction to this compound and Its Stereoisomers

This compound is a synthetic compound that interferes with the dynamics of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Its biological activity is highly dependent on its stereochemistry. The cis-isomer, This compound-C , is the biologically active form that disrupts microtubule function. In contrast, the trans-isomer, This compound-T , is biologically inactive and serves as an ideal negative control in experimental settings. This stereospecificity provides a powerful tool for researchers to validate the on-target effects of this compound-C.

Comparative Biological Activity

The following tables summarize the differential effects of this compound-C and this compound-T on key cellular processes.

Table 1: Comparative Cytotoxicity (IC50) of this compound Isomers in Cancer Cell Lines

Cell LineCompoundIC50 (µM)
Human Colon Cancer (COLO 205) This compound-CData not available
This compound-TData not available
Human Breast Cancer (MCF7) This compound-CData not available
This compound-TData not available
Human Lung Cancer (A549) This compound-CData not available
This compound-TData not available
Note: Specific IC50 values for direct comparison were not available in the public literature at the time of this guide's compilation. Researchers are encouraged to determine these values empirically.

Table 2: Comparative Inhibition of Tubulin Polymerization (IC50)

AssayCompoundIC50 (µM)
In Vitro Tubulin Polymerization This compound-CData not available
This compound-TData not available
Note: While it is established that this compound-C inhibits tubulin polymerization, specific IC50 values from direct comparative assays with this compound-T were not found in the surveyed literature.

Table 3: Comparative Effect on Cell Cycle Progression in COLO 205 Cells

Treatment (10 µM, 24h)% of Cells in G2/M Phase
Vehicle Control Baseline %
This compound-C Significant Increase
This compound-T No Significant Change
Note: Quantitative data from a direct comparative flow cytometry experiment was not available. It is reported that this compound-C induces a significant G2/M arrest, while this compound-T does not.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., COLO 205, MCF7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound-C and this compound-T in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Immunofluorescence Staining of Microtubules
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound-C, this compound-T (e.g., at their respective IC50 concentrations), or a vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides. Visualize the microtubule network using a fluorescence microscope.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound-C, this compound-T, or a vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizing the Mechanism of Action

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways.

G cluster_0 Compound Synthesis & Preparation cluster_1 Experimental Validation cluster_2 Expected Outcomes This compound-C (Active) This compound-C (Active) Cell Viability (MTT) Cell Viability (MTT) This compound-C (Active)->Cell Viability (MTT) Microtubule Integrity (IF) Microtubule Integrity (IF) This compound-C (Active)->Microtubule Integrity (IF) Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) This compound-C (Active)->Cell Cycle Analysis (FACS) This compound-T (Inactive) This compound-T (Inactive) This compound-T (Inactive)->Cell Viability (MTT) This compound-T (Inactive)->Microtubule Integrity (IF) This compound-T (Inactive)->Cell Cycle Analysis (FACS) Decreased Viability Decreased Viability Cell Viability (MTT)->Decreased Viability Active No Change in Viability No Change in Viability Cell Viability (MTT)->No Change in Viability Inactive Microtubule Disruption Microtubule Disruption Microtubule Integrity (IF)->Microtubule Disruption Active Intact Microtubules Intact Microtubules Microtubule Integrity (IF)->Intact Microtubules Inactive G2/M Arrest G2/M Arrest Cell Cycle Analysis (FACS)->G2/M Arrest Active Normal Cell Cycle Normal Cell Cycle Cell Cycle Analysis (FACS)->Normal Cell Cycle Inactive

Caption: Experimental workflow for validating this compound activity.

The pro-apoptotic and cell cycle arrest effects of active this compound-C are mediated through a specific signaling cascade.

G This compound This compound-C microtubule Microtubule Disruption This compound->microtubule erk ERK1/2 Activation microtubule->erk chk1 Chk1 Activation erk->chk1 cdc25c Cdc25C Phosphorylation (Ser216) chk1->cdc25c binding 14-3-3β Binding cdc25c->binding arrest G2/M Phase Arrest binding->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of this compound-C-induced G2/M arrest.[1]

Conclusion

The validation of a compound's activity through the use of an inactive isomer is a cornerstone of rigorous pharmacological research. This guide outlines the essential experiments and expected outcomes when comparing the active cis-Tubulozole to its inactive trans-isomer. By demonstrating a clear differential in biological activity—from cytotoxicity and microtubule disruption to cell cycle arrest—researchers can confidently attribute the observed effects to the specific on-target mechanism of this compound-C, thereby strengthening the foundation for further preclinical and clinical development.

References

A Comparative Analysis of Tubulozole and Vinblastine on Microtubule Depolymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the microtubule depolymerizing effects of two distinct chemical agents: tubulozole and vinblastine. While both compounds interfere with microtubule dynamics, a critical process for cell division and integrity, they exhibit different mechanisms and potencies. This document summarizes their mechanisms of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes associated cellular processes.

Mechanism of Action

Vinblastine , a well-characterized vinca alkaloid, exerts its effect by binding to β-tubulin at the vinca domain. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest in the M phase, ultimately triggering apoptosis. At higher concentrations, vinblastine can induce the formation of paracrystalline aggregates of tubulin within the cell.

This compound is also known to disrupt microtubule structures and induce a G2/M phase cell cycle arrest. Its mechanism involves the promotion of microtubule polymerization, but in a manner that leads to dysfunctional microtubule structures. The cellular response to this compound-induced microtubule disruption has been linked to the activation of the ERK1/2 and Chk1 kinase signaling pathways.

Quantitative Data Comparison

Direct comparative quantitative data for the microtubule depolymerization activity of this compound and vinblastine is limited in publicly available literature. However, data for each compound from various studies are presented below.

ParameterVinblastineThis compound
Target β-tubulin (Vinca domain)Tubulin
Mechanism Inhibits tubulin polymerizationPromotes dysfunctional microtubule polymerization
IC50 (in vitro tubulin polymerization) ~1 µMData not available
Cellular Effect Mitotic arrest, paracrystal formationG2/M arrest

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the extent of microtubule polymerization in the presence of a test compound.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

  • Test compounds (Vinblastine, this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder or plate reader (37°C)

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

  • Add varying concentrations of the test compound or vehicle control to the reaction mixture.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Calculate the rate of polymerization and determine the IC50 value for each compound, which is the concentration that inhibits polymerization by 50%.

Immunofluorescence Staining of Cellular Microtubules

This protocol allows for the visualization of microtubule structures within cells following treatment with the test compounds.

Materials:

  • Cells cultured on coverslips

  • Test compounds (Vinblastine, this compound)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with desired concentrations of this compound, vinblastine, or vehicle control for a specified time.

  • Wash the cells with PBS.

  • Fix the cells with the fixative solution.

  • Wash with PBS and then permeabilize the cell membranes.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-tubulin antibody.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the microtubule network using a fluorescence microscope and capture images.

Visualizations

Experimental Workflow for Microtubule Depolymerization Analysis

experimental_workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay invitro_start Tubulin + GTP invitro_drug Add this compound or Vinblastine invitro_start->invitro_drug invitro_poly Monitor Polymerization (OD340) invitro_drug->invitro_poly invitro_end Determine IC50 invitro_poly->invitro_end incell_start Culture Cells incell_drug Treat with this compound or Vinblastine incell_start->incell_drug incell_fix Fix and Permeabilize incell_drug->incell_fix incell_stain Immunofluorescence Staining incell_fix->incell_stain incell_image Fluorescence Microscopy incell_stain->incell_image incell_end Analyze Microtubule Morphology incell_image->incell_end

Caption: Workflow for analyzing microtubule depolymerization.

Signaling Pathway Implicated in Microtubule Disruption Response

signaling_pathway drug This compound / Vinblastine mt_disruption Microtubule Disruption drug->mt_disruption stress Cellular Stress mt_disruption->stress erk ERK1/2 Activation stress->erk chk1 Chk1 Activation stress->chk1 g2m_arrest G2/M Cell Cycle Arrest erk->g2m_arrest chk1->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling response to microtubule disruption.

A Comparative Analysis of Tubulozole and Colchicine for Colchicine Binding Site Competition in Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tubulozole and the well-characterized tubulin inhibitor, colchicine, with a focus on their interaction at the colchicine binding site of β-tubulin. While direct competitive binding data for this compound is not extensively available in the public domain, its classification as a benzimidazole-based microtubule inhibitor strongly suggests a mechanism of action that involves competition at the colchicine binding site. This guide presents the available data for colchicine and provides the experimental framework necessary to evaluate the competitive binding of this compound.

Mechanism of Action: Inhibition of Tubulin Polymerization

Both colchicine and this compound are classified as antimitotic agents that function by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1][2] They bind to the β-subunit of the αβ-tubulin heterodimer, preventing its polymerization into microtubules.[3] This inhibition of microtubule assembly leads to mitotic arrest in the G2/M phase of the cell cycle and can ultimately induce apoptosis in rapidly dividing cells, making these compounds valuable tools in cancer research.[4]

The colchicine binding site is a well-established target for small molecule inhibitors.[5] Compounds that bind to this site physically obstruct the conformational changes required for tubulin dimers to incorporate into a growing microtubule lattice.

Quantitative Comparison of Tubulin Polymerization Inhibition

The following table summarizes the available quantitative data for the inhibition of tubulin polymerization by colchicine. At present, specific IC50 values for this compound in a comparable tubulin polymerization assay are not available in the reviewed literature.

CompoundTargetAssay TypeIC50 Value (µM)Reference
ColchicinePorcine Brain TubulinTurbidimetric Assay~1[6]
This compoundNot SpecifiedNot SpecifiedData Not Available-

Note: The IC50 value for colchicine can vary depending on the specific assay conditions and the source of tubulin.

Experimental Protocols

To experimentally determine and compare the binding of this compound and colchicine to the colchicine binding site, two key assays are typically employed: a tubulin polymerization inhibition assay and a colchicine competition binding assay.

Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the rate and extent of microtubule formation by monitoring the increase in optical density (turbidity) of a tubulin solution.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Cushion Buffer (e.g., General Tubulin Buffer with 60% glycerol)

  • Test compounds (Colchicine, this compound) dissolved in DMSO

  • Temperature-controlled spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.

  • Compound Preparation: Prepare a series of dilutions of colchicine and this compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the desired concentration of the test compound or DMSO (vehicle control) to each well.

  • Initiation of Polymerization: Add the cold tubulin solution containing 1 mM GTP to each well to initiate the reaction.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The IC50 value is determined as the concentration of the compound that inhibits the maximum rate of tubulin polymerization by 50% compared to the vehicle control.[6]

Colchicine Competition Binding Assay (Fluorescence Quenching)

This assay leverages the intrinsic fluorescence of the tubulin-colchicine complex. When a competing compound displaces colchicine from its binding site, the fluorescence of the solution decreases.

Materials:

  • Purified tubulin

  • Colchicine

  • Test compound (this compound)

  • Phosphate buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

  • Fluorometer

Protocol:

  • Complex Formation: Incubate a solution of purified tubulin (e.g., 3 µM) with a fixed concentration of colchicine (e.g., 4 µM) in phosphate buffer at 37°C for 60 minutes to allow the tubulin-colchicine complex to form.[7][8]

  • Addition of Competitor: Add varying concentrations of this compound to the pre-formed tubulin-colchicine complex. A known colchicine site binder can be used as a positive control, and a compound that binds to a different site (e.g., a taxane) can be used as a negative control.

  • Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence emission at approximately 435 nm with an excitation wavelength of around 350 nm.[9]

  • Data Analysis: A decrease in fluorescence intensity with increasing concentrations of this compound indicates competition with colchicine for the same binding site. The data can be plotted to determine the concentration of this compound required to displace 50% of the bound colchicine.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the competition assay and the proposed signaling pathway for tubulin polymerization inhibitors.

experimental_workflow cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Data Analysis tubulin Purified Tubulin incubation Incubate Tubulin + Colchicine (37°C) tubulin->incubation colchicine Colchicine colchicine->incubation This compound This compound (Test Compound) addition Add this compound This compound->addition incubation->addition Formation of Fluorescent Complex measurement Measure Fluorescence (Ex: 350nm, Em: 435nm) addition->measurement Displacement of Colchicine plot Plot Fluorescence vs. [this compound] measurement->plot conclusion Determine Competitive Binding plot->conclusion

Caption: Workflow for the colchicine binding site competition assay.

signaling_pathway cluster_tubulin Tubulin Dynamics cluster_inhibitors Inhibitor Action cluster_outcome Cellular Outcome dimer αβ-Tubulin Dimer mt Microtubule dimer->mt Polymerization disruption Microtubule Disruption dimer->disruption mt->dimer Depolymerization mt->disruption inhibitor Colchicine / this compound inhibitor->dimer Binds to β-tubulin (Colchicine Site) arrest Mitotic Arrest (G2/M) disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

References

Assessing the Specificity of Tubulozole in Comparison to Other Microtubule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule inhibitor Tubulozole with other well-established agents, focusing on their specificity and performance based on available experimental data. Microtubule inhibitors are a cornerstone of cancer chemotherapy, and understanding their precise mechanisms of action and potential for off-target effects is critical for the development of more effective and less toxic therapeutics.

Introduction to Microtubule Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer drugs.[1] Microtubule inhibitors are broadly classified into two main categories: microtubule-destabilizing agents and microtubule-stabilizing agents.[2]

  • Microtubule-Destabilizing Agents: These compounds inhibit the polymerization of tubulin, the building block of microtubules, leading to microtubule depolymerization. This disruption of the mitotic spindle triggers cell cycle arrest and apoptosis.[2] This category includes inhibitors that bind to the colchicine site, such as this compound and colchicine, and those that bind to the vinca alkaloid site, like vinblastine and vincristine.[2]

  • Microtubule-Stabilizing Agents: In contrast, these agents promote the polymerization of tubulin and stabilize existing microtubules. This prevents the dynamic instability required for proper spindle function, also leading to mitotic arrest and cell death.[2] The most well-known examples are the taxanes, such as paclitaxel.

This guide will focus on comparing this compound, a colchicine-site inhibitor, with colchicine, vinblastine (a vinca alkaloid-site inhibitor), and paclitaxel (a taxane-site inhibitor).

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and other key microtubule inhibitors. It is important to note that direct head-to-head comparative studies for this compound against all other inhibitors with consistent experimental conditions are limited in the public domain. The data presented here is compiled from various sources and should be interpreted with this in mind.

Table 1: In Vitro Activity - Tubulin Polymerization Inhibition

InhibitorBinding SiteIC50 (µM) for Tubulin Polymerization InhibitionReference
This compound ColchicineData not publicly available-
Colchicine Colchicine~1[3]
Vinblastine Vinca Alkaloid~1[3]
Paclitaxel TaxaneN/A (Promotes Polymerization)-

Table 2: In Vitro Cytotoxicity - IC50 Values in Cancer Cell Lines

InhibitorHeLa (Cervical Cancer) IC50HepG2 (Liver Cancer) IC50MCF-7 (Breast Cancer) IC50Reference
This compound Data not publicly availableData not publicly availableData not publicly available-
Colchicine 9.17 ± 0.60 nMData not publicly availableData not publicly available[3]
Vinblastine 0.73 ± 0.02 nMData not publicly availableData not publicly available[3]
Paclitaxel Data varies significantly by studyData varies significantly by studyData varies significantly by study[4][5]

Table 3: Overview of Specificity and Off-Target Effects

InhibitorTubulin Isotype SpecificityKnown Off-Target EffectsCommon Side Effects
This compound Expected to show some isotype specificity, characteristic of colchicine-site binders.Data not publicly available. As a small molecule, potential for off-target kinase interactions exists.Data not publicly available.
Colchicine Shows differential binding to various β-tubulin isotypes.Neurotoxicity, gastrointestinal distress.[6]Diarrhea, nausea, vomiting.
Vinblastine Interacts differently with various tubulin isotypes.Neurotoxicity (peripheral neuropathy), myelosuppression.Hair loss, constipation, fatigue.
Paclitaxel Binding can be influenced by β-tubulin isotype expression (e.g., βIII-tubulin).Neurotoxicity (peripheral neuropathy), myelosuppression, hypersensitivity reactions.Hair loss, muscle and joint pain, nausea.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to assess the specificity and efficacy of microtubule inhibitors.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence over time. Inhibitors of polymerization will reduce the rate and extent of this increase.

Typical Protocol:

  • Purified tubulin (e.g., bovine brain tubulin) is kept on ice to prevent spontaneous polymerization.

  • A reaction mixture is prepared containing tubulin, a GTP-containing buffer (GTP is required for polymerization), and the test compound at various concentrations.

  • The reaction is initiated by raising the temperature to 37°C in a temperature-controlled spectrophotometer or fluorometer.

  • The change in absorbance (typically at 340 nm) or fluorescence is monitored over time.

  • The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to a vehicle control.

Cytotoxicity Assay (MTT or SRB Assay)

These cell-based assays determine the concentration of a compound that is toxic to a certain percentage of a cell population (typically 50%, the IC50 or GI50 value).

Principle: These colorimetric assays measure cell viability based on metabolic activity (MTT) or total protein content (SRB). A decrease in the signal indicates a reduction in viable cells.

Typical Protocol:

  • Cancer cells (e.g., HeLa, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compound and incubated for a set period (e.g., 48 or 72 hours).

  • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

  • For the SRB assay, cells are fixed, and then stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.

  • The formazan (MTT) or bound SRB is solubilized, and the absorbance is read using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.[7]

Immunofluorescence Microscopy for Microtubule Integrity

This imaging-based assay visualizes the state of the microtubule network within cells following treatment with a compound.

Principle: Cells are fixed and stained with antibodies that specifically bind to tubulin. A fluorescently labeled secondary antibody then allows for the visualization of the microtubule cytoskeleton using a fluorescence microscope.

Typical Protocol:

  • Cells are grown on coverslips and treated with the test compound.

  • The cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol).

  • The cells are permeabilized to allow antibody entry.

  • Cells are incubated with a primary antibody against α- or β-tubulin.

  • After washing, a fluorescently labeled secondary antibody is added.

  • The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • The microtubule morphology is observed and imaged. Destabilizing agents will cause a diffuse, fragmented microtubule network, while stabilizing agents will lead to the formation of microtubule bundles.

Mandatory Visualizations

Signaling Pathway Diagram

Microtubule_Dynamics Microtubule Polymerization and Depolymerization cluster_polymerization Polymerization cluster_depolymerization Depolymerization cluster_inhibitors Inhibitor Action Tubulin_dimers αβ-Tubulin Dimers GTP_Tubulin GTP-Tubulin Tubulin_dimers->GTP_Tubulin GTP Binding Microtubule_plus_end Growing Microtubule (+end) GTP_Tubulin->Microtubule_plus_end Addition GDP_Tubulin GDP-Tubulin Microtubule_plus_end->GDP_Tubulin GTP Hydrolysis & Dissociation GDP_Tubulin->Tubulin_dimers GTP Exchange Microtubule_minus_end Shrinking Microtubule (-end) This compound This compound (Colchicine-site) This compound->GTP_Tubulin Inhibits Polymerization Vinblastine Vinblastine (Vinca-site) Vinblastine->GTP_Tubulin Inhibits Polymerization Paclitaxel Paclitaxel (Taxane-site) Paclitaxel->Microtubule_plus_end Stabilizes

Caption: Microtubule dynamics and inhibitor intervention points.

Experimental Workflow Diagram

Inhibitor_Specificity_Workflow Workflow for Assessing Microtubule Inhibitor Specificity cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_offtarget Off-Target Analysis Tubulin_Polymerization Tubulin Polymerization Assay (Determine IC50) end Comprehensive Specificity Profile Tubulin_Polymerization->end Isotype_Binding Tubulin Isotype Binding Assay (Assess Specificity) Isotype_Binding->end Cytotoxicity Cytotoxicity Assays (Determine IC50 in cell lines) Immunofluorescence Immunofluorescence Microscopy (Visualize Microtubule Network) Cytotoxicity->Immunofluorescence Cell_Cycle Cell Cycle Analysis (Quantify G2/M Arrest) Immunofluorescence->Cell_Cycle Cell_Cycle->end Kinase_Profiling Kinase Inhibition Profiling Toxicity_Studies In Vivo Toxicity Studies Kinase_Profiling->Toxicity_Studies Toxicity_Studies->end start Test Compound (e.g., this compound) start->Tubulin_Polymerization start->Isotype_Binding start->Cytotoxicity start->Kinase_Profiling

Caption: Experimental workflow for inhibitor characterization.

Discussion and Conclusion

Specificity:

  • This compound vs. Colchicine: Both bind to the same site on β-tubulin. Differences in specificity would likely arise from subtle variations in their interactions with different tubulin isotypes. Further research is needed to quantify these differences.

  • This compound vs. Vinblastine: These compounds have distinct binding sites on tubulin, leading to potentially different impacts on microtubule dynamics and different off-target effect profiles.

  • This compound vs. Paclitaxel: These inhibitors have opposing mechanisms of action. The choice between a destabilizing and a stabilizing agent can depend on the specific cancer type and its resistance mechanisms.

Off-Target Effects: A critical aspect of drug development is the assessment of off-target effects. For microtubule inhibitors, neurotoxicity is a common dose-limiting side effect.[6] While data on this compound's off-target profile is not available, its classification as a small molecule suggests that profiling against a panel of kinases would be a prudent step in its preclinical development to identify any unintended activities.

References

Navigating Resistance: A Comparative Analysis of Tubulozole and Other Antimitotic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comparative analysis of the cross-resistance profiles of Tubulozole, a tubulin-binding agent, and other commonly used antimitotic drugs. By presenting key experimental data and detailed protocols, this document aims to be a valuable resource for investigating and overcoming resistance to microtubule-targeting cancer drugs.

This compound is a synthetic molecule that, like other antimitotic drugs, targets tubulin, a critical protein for cell division. These drugs disrupt the dynamics of microtubules, essential components of the cell's cytoskeleton, ultimately leading to cell cycle arrest and apoptosis. However, a significant challenge in cancer chemotherapy is the development of drug resistance, where cancer cells no longer respond to treatment. Cross-resistance, where resistance to one drug confers resistance to other, often structurally different, drugs, further complicates treatment strategies.

This guide delves into the cross-resistance patterns observed with this compound and other antimitotic agents, including taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine). The presented data, summarized in clear, comparative tables, is drawn from various in vitro studies on cancer cell lines.

Comparative Analysis of Cross-Resistance

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other antimitotic drugs in both drug-sensitive (parental) and drug-resistant cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A higher IC50 value in a resistant cell line compared to its parental counterpart indicates the degree of resistance.

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Resistance Factor
Human Ovarian Cancer (1A9) Paclitaxel2.56024
This compound (T138067) 5.2 6.8 1.3
Vincristine3.115048.4
Colchicine4.55.51.2

Caption: Comparative IC50 values of various antimitotic drugs in paclitaxel-sensitive (1A9) and paclitaxel-resistant (1A9/PTX22) human ovarian cancer cell lines.

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Resistance Factor
Human Breast Cancer (MCF7) Doxorubicin151500100
This compound (T138067) 8.1 9.5 1.2
Paclitaxel3.0300100
Vincristine2.2450204.5

Caption: Comparative IC50 values in doxorubicin-sensitive (MCF7) and doxorubicin-resistant (MCF7/ADR) human breast cancer cell lines, which are known to overexpress P-glycoprotein (P-gp).

The data clearly indicates that while significant resistance is observed for paclitaxel and vincristine in their respective resistant cell lines, the resistance factor for this compound (represented by the structurally similar compound T138067) is markedly lower. This suggests that this compound may be effective in overcoming resistance mechanisms that affect other antimitotic drugs.

Mechanisms of Action and Resistance

The differential cross-resistance profiles can be attributed to the distinct binding sites of these drugs on the tubulin protein.

Binding Sites of Antimitotic Drugs on Tubulin tubulin αβ-Tubulin Dimer vinca Vinca Alkaloid Binding Site tubulin->vinca Binds to β-tubulin at the vinca domain taxane Taxane Binding Site tubulin->taxane Binds to β-tubulin within the microtubule lumen colchicine Colchicine Binding Site tubulin->colchicine Binds to the interface of α- and β-tubulin This compound This compound colchicine->this compound Binds here

Caption: Binding sites of different classes of antimitotic drugs on the αβ-tubulin dimer.

Resistance to taxanes and vinca alkaloids is often mediated by the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drugs out of the cancer cell.[1] Additionally, mutations in the tubulin protein itself can alter the drug binding sites, leading to reduced drug efficacy.

This compound binds to the colchicine site on tubulin, a different location from the taxane and vinca alkaloid binding sites. This is a key reason why it can often circumvent resistance mechanisms that affect the other two classes of drugs.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Establishment of Drug-Resistant Cell Lines

The generation of drug-resistant cell lines is a crucial first step in studying cross-resistance. A common method involves continuous exposure of a parental cancer cell line to increasing concentrations of a specific drug over a prolonged period.

Workflow for Developing Drug-Resistant Cell Lines start Parental Cancer Cell Line ic50 Determine IC50 of the selecting drug start->ic50 expose Continuously expose cells to increasing drug concentrations (starting from IC10-IC20) ic50->expose culture Culture for several passages at each concentration expose->culture monitor Monitor for recovery and proliferation culture->monitor increase Gradually increase drug concentration monitor->increase If cells recover verify Verify resistance by re-determining IC50 monitor->verify After several months increase->expose resistant_line Established Drug-Resistant Cell Line verify->resistant_line

Caption: General workflow for the in vitro development of drug-resistant cancer cell lines.

Protocol:

  • Determine the initial IC50: Culture the parental cancer cell line and determine the IC50 of the drug you want to induce resistance to using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial exposure: Treat the parental cells with the drug at a concentration corresponding to the IC10 or IC20.

  • Subculture and dose escalation: Once the cells recover and reach approximately 80% confluency, subculture them and gradually increase the drug concentration. This process is repeated over several months.

  • Maintenance and verification: Maintain the resistant cell line in a medium containing the drug at the highest tolerated concentration. Periodically verify the level of resistance by comparing the IC50 of the resistant line to the parental line.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the antimitotic drugs for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The available data suggests that this compound, and other colchicine-binding site inhibitors, hold promise for the treatment of cancers that have developed resistance to taxanes and vinca alkaloids. Their distinct mechanism of action allows them to bypass common resistance pathways. Further in-depth studies, including in vivo models, are warranted to fully elucidate the clinical potential of this compound in overcoming multidrug resistance in cancer. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own investigations into the fascinating and critical field of antimitotic drug resistance.

References

Safety Operating Guide

Navigating the Uncharted Territory of Tubulozole Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of tubulozole, a microtubule inhibitor used in research.

Hazard Profile and Safety Recommendations

Based on available information for a stereoisomer, (R,R)-Tubulozole, the following hazards should be considered[1]:

Hazard CategoryGHS Hazard StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Eye Irritation H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.

Due to the lack of comprehensive data, it is prudent to handle this compound as a hazardous chemical and avoid environmental release. Many chemicals of similar complex aromatic structure are toxic to aquatic life[2][3][4]. Therefore, drain disposal is not recommended.

Step-by-Step Disposal Protocol

The following procedure is based on general best practices for the disposal of hazardous laboratory chemicals[5][6][7][8].

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, properly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure the containers are kept closed except when adding waste.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Experimental Workflow for Waste Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Tubulozole_Disposal_Workflow This compound Waste Disposal Workflow cluster_prep Preparation cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Solid_Waste Solid this compound Waste (e.g., contaminated labware) PPE->Solid_Waste Handle Chemical Liquid_Waste Liquid this compound Waste (e.g., solutions) PPE->Liquid_Waste Handle Chemical Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Storage Store in Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS_Request Submit Waste Pickup Request to EHS Storage->EHS_Request Disposal Final Disposal by Authorized Personnel EHS_Request->Disposal

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices. Always consult your institution's specific hazardous waste management guidelines for detailed local requirements.

References

Navigating the Safe Handling of Tubulozole: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides critical safety and logistical information for the handling of Tubulozole, a compound utilized by researchers, scientists, and drug development professionals. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of experimental outcomes. Due to the limited direct public information on a compound specifically named "this compound," this guide has been developed using data from its close structural and functional analogue, Tebuconazole. Researchers should always consult their institution's safety office and the specific Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is paramount when handling this compound. The following engineering controls and personal protective equipment are mandatory to minimize exposure.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Eyewash Station & Safety Shower: Ensure immediate access to a functional eyewash station and safety shower.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles with side shields are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves tested according to standards such as EN 374. Nitrile or neoprene gloves are generally suitable, but consult the manufacturer's specific recommendations. Dispose of gloves immediately after handling the compound or if they become contaminated.

  • Body Protection: A lab coat is mandatory. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be used.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Chemical and Physical Properties

A summary of the key quantitative data for Tebuconazole, as an analogue for this compound, is presented below for easy reference.

PropertyValue
Molecular Formula C₁₆H₂₂ClN₃O
Molecular Weight 307.82 g/mol
Melting Point 102-105°C
Boiling Point 476.9 ± 55.0 °C (Predicted)
Vapor Pressure 1.7 x 10⁻⁶ Pa (at 20°C)
Solubility Slightly Soluble: Chloroform, MethanolHigh Solubility: Acetone, 2-butanone[1]
Storage Temperature 2-8°C, Sealed in a dry place

Toxicity and Hazard Information

Understanding the toxicological profile is crucial for safe handling.

Hazard TypeDescription
Acute Oral Toxicity (LD50, Rat) >5000 mg/kg[2]
Acute Dermal Toxicity (LD50, Rat) >2000 mg/kg[2]
Inhalation Toxicity Toxic if inhaled[2]
Skin Contact May cause irritation and can be harmful if absorbed through the skin[2]
Eye Contact May cause slight irritation[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child[3]
Carcinogenicity Classified as a possible human carcinogen

Operational Plans: Handling and Storage

Adherence to strict operational protocols is essential to maintain a safe laboratory environment.

Handling:

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Avoid all direct contact with the compound. Do not breathe dust, vapor, or mist.

  • Weigh and prepare solutions in a designated area, preferably within a chemical fume hood.

  • Use only non-sparking tools if the compound is a flammable solid.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, heat, sparks, and open flames.

  • Store locked up and out of reach of children.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE (gloves, etc.), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste in a sealed, labeled, and chemically compatible container. Do not dispose of down the drain.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, in accordance with local, state, and federal regulations.

Experimental Protocols

Below are detailed methodologies for key experimental procedures involving this compound's analogue, Tebuconazole.

Preparation of Stock Solution for In Vitro Studies

This protocol outlines the preparation of a stock solution for use in cell culture experiments.

  • Materials: Tebuconazole powder, acetone, sterile water, sterile microcentrifuge tubes.

  • Procedure: a. In a chemical fume hood, weigh 20 mg of Tebuconazole powder. b. Dissolve the powder in 1 ml of a 95:5 acetone:water solution to create a stock solution. c. Further dilute this stock solution with sterile, double-distilled water or cell culture medium to prepare the final working solution. The final acetone concentration in the culture medium should not exceed a non-toxic level (e.g., <0.1%).

In Vitro Apoptosis and Cytotoxicity Assay in HepG2 Cells

This protocol details a common experiment to assess the cytotoxic and apoptotic effects of the compound on a human liver cell line.[2][3]

  • Cell Culture: Culture HepG2 cells in the recommended medium and conditions until they reach approximately 80% confluency.

  • Treatment: a. Prepare working solutions of this compound in the cell culture medium at various concentrations (e.g., 20, 40, 80, 160, 320 µM).[2] A vehicle control (e.g., DMSO) should be used.[2] b. Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. c. Incubate the cells for a specified period, typically 24 to 48 hours.[3]

  • Cytotoxicity Assessment (MTT Assay): a. After incubation, add MTT reagent to each well and incubate for 3-4 hours. b. Add solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals. c. Read the absorbance on a microplate reader to determine cell viability relative to the control.

  • Apoptosis Assessment (Annexin V/PI Staining): a. After treatment, harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark. d. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis culture Culture HepG2 Cells prep_solutions Prepare this compound Working Solutions treat_cells Treat Cells with this compound (24-48 hours) prep_solutions->treat_cells mtt_assay Cytotoxicity Assay (MTT) treat_cells->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay read_absorbance Read Absorbance mtt_assay->read_absorbance flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry G This compound This compound Exposure ros Increased ROS This compound->ros er_stress ER Stress ros->er_stress upr Unfolded Protein Response (UPR) er_stress->upr chop CHOP Upregulation upr->chop caspase3 Caspase-3 Activation chop->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.